molecular formula C37H67NO13 B194052 N-Desmethyl Clarithromycin CAS No. 101666-68-6

N-Desmethyl Clarithromycin

Cat. No.: B194052
CAS No.: 101666-68-6
M. Wt: 733.9 g/mol
InChI Key: CIJTVUQEURKBDL-RWJQBGPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of clarithromycin.>N-Desmethyl Clarithromycin is a metabolite of Clarithromycin.

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJTVUQEURKBDL-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454111
Record name N-Desmethyl Clarithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101666-68-6
Record name Erythromycin, N-demethyl-6-O-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl Clarithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Desmethyl Clarithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-Desmethyl Clarithromycin" Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

This guide outlines the robust synthesis of this compound (Impurity D), a critical primary metabolite and reference standard in the pharmaceutical profiling of Clarithromycin. Unlike generic protocols, this document focuses on the Iodine-Mediated Oxidative Demethylation pathway, the industry-preferred method due to its selectivity and scalability. We examine the mechanistic causality of the reaction, critical process parameters (CPPs) for preventing cladinose hydrolysis, and self-validating characterization workflows.

Introduction & Strategic Relevance

This compound (14-hydroxy-N-desmethylclarithromycin is a different metabolite; here we focus on the N-desmethyl congener, USP Impurity D) is the primary active metabolite of Clarithromycin.[1] In drug development, it serves two critical functions:

  • Analytical Reference Standard: Required for HPLC impurity profiling (Impurity D) to meet ICH Q3A/B guidelines.

  • Metabolic Stability Studies: Used to assess CYP3A4-mediated metabolism kinetics.[1]

The synthesis challenge lies in removing a chemically stable N-methyl group from the desosamine sugar without hydrolyzing the acid-sensitive cladinose sugar or affecting the 6-O-methyl ether.[1]

Retrosynthetic Analysis & Pathway Selection[1]

Two primary pathways exist for the N-demethylation of macrolides. The choice depends on scale and available equipment.

FeatureMethod A: Iodine/NaOAc (Recommended) Method B: Chloroformate (ACE-Cl)
Mechanism Oxidative demethylation via Iminium intermediateCarbamate formation followed by hydrolysis
Selectivity High (Specific to N-methyl)Moderate (Risk of O-acylation)
Conditions Mild (50–60 °C, Buffered pH 8–9)Harsh (Reflux, Acidic hydrolysis step)
Scalability High (Industrial Standard)Low to Medium

Decision: This guide details Method A due to its superior selectivity for the macrolide scaffold, preserving the labile cladinose glycosidic bond.

Core Synthesis Pathway: Iodine-Mediated Oxidative Demethylation[1]

Reaction Mechanism

The reaction proceeds via an oxidative mechanism where iodine acts as an oxidant, converting the tertiary amine to an unstable N-iodoammonium species. Elimination of HI generates an iminium ion, which undergoes rapid hydrolysis to release formaldehyde and the secondary amine.

Mechanism Start Clarithromycin (Tertiary Amine) Complex N-Iodoammonium Complex Start->Complex I2 / NaOAc (Oxidation) Iminium Iminium Ion Intermediate Complex->Iminium - HI (Elimination) Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Product N-Desmethyl Clarithromycin Hydrolysis->Product Byproduct Formaldehyde (HCHO) Hydrolysis->Byproduct

Figure 1: Mechanistic flow of Iodine-mediated N-demethylation.[1] The NaOAc buffer is critical to neutralize the HI generated, preventing acid-catalyzed cladinose degradation.

Detailed Experimental Protocol

Scale: 10 g Input | Expected Yield: 85–90%

Reagents:
  • Clarithromycin (API Grade): 10.0 g (13.3 mmol)[1]

  • Iodine (

    
    ): 3.4 g (13.3 mmol, 1.0 eq) – Add stepwise[1]
    
  • Sodium Acetate Trihydrate (NaOAc[1]·3H2O): 9.0 g (66.5 mmol, 5.0 eq)[1]

  • Methanol (MeOH): 100 mL[1]

  • Water (Milli-Q): 20 mL

  • Sodium Thiosulfate (

    
    ): 10% aq.[1] solution
    
Step-by-Step Procedure:
  • Buffer Preparation (Critical):

    • In a 250 mL round-bottom flask, dissolve Clarithromycin (10 g) and NaOAc·3H2O (9.0 g) in a mixture of MeOH (80 mL) and Water (20 mL).

    • Why: The high equivalent of NaOAc acts as a buffer. As the reaction generates HI, NaOAc captures protons to maintain pH > 7. If pH drops < 6, the cladinose sugar will hydrolyze, forming the "Decladinose" impurity.

  • Reaction Initiation:

    • Heat the clear solution to 47–50 °C .

    • Add Iodine (3.4 g) in three equal portions over 30 minutes.

    • Observation: The solution will turn dark red/brown. As the reaction proceeds, the color fades to light yellow/orange, indicating consumption of iodine.

  • Monitoring:

    • Stir at 50 °C for 2–4 hours.

    • TLC/HPLC Check: Monitor the disappearance of Clarithromycin.

    • Endpoint: < 5% starting material remaining.[1] Do not over-react, as N,N-didemethylation (forming the primary amine) can occur.[1]

  • Quench & Workup:

    • Cool to room temperature.[1]

    • Add 10%

      
       solution dropwise until the iodine color completely disappears (solution becomes colorless).
      
    • Add dilute NaOH (0.5 N) to adjust pH to 9–10 (ensures the amine is in the free base form for extraction).[1]

    • Remove Methanol under reduced pressure (Rotavap at 40 °C).

  • Extraction:

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organic layers with Brine (

      
       mL) and Water (
      
      
      
      mL).[1]
    • Dry over anhydrous

      
      , filter, and concentrate to yield a white foam.[1]
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH:NH4OH, 95:5:0.5).[1]

Characterization & Self-Validation

To confirm the identity of this compound, use the following "Self-Validating" checks.

Quantitative Data Summary
ParameterClarithromycin (Parent)This compound (Product)Validation Criterion
Molecular Formula


Loss of

Molecular Weight 747.95 g/mol 733.93 g/mol

Mass = -14 Da
1H NMR (N-Me) Singlet, ~2.30 ppm (6H)Singlet, ~2.40 ppm (3H)Integration drops from 6H to 3H
HPLC RT (Relative) 1.00 (Ref)~0.85 - 0.92 (RRT)Elutes earlier (more polar)
NMR Validation Logic

The most definitive proof of synthesis is the integration of the N-dimethyl signal.

  • Parent: The N(CH3)2 signal appears as a sharp singlet integrating to 6 protons .[1]

  • Product: The N(CH3) signal appears as a singlet integrating to 3 protons .[1]

  • Diagnostic Shift: The 3'-proton (on the desosamine ring) will shift downfield slightly due to the change in amine basicity and steric environment.

Workflow cluster_Analysis Validation Workflow Sample Isolated White Foam MS Mass Spectrometry (ESI+) Sample->MS Check m/z 734 NMR 1H NMR (CDCl3) Sample->NMR Check N-Me Integration (3H) HPLC HPLC Purity (C18, Phosphate Buffer) Sample->HPLC Check RRT ~0.9 Valid Confirmed Reference Standard MS->Valid [M+H]+ = 734.5 NMR->Valid Single Methyl Peak

Figure 2: Analytical validation workflow for confirming structure and purity.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Iodine consumed by side reactions or loss of volatility.

    • Fix: Add iodine in portions.[1] Ensure temperature is maintained at 50 °C.

  • Issue: Decladinose Impurity (Impurity C). [1]

    • Cause: pH dropped below 7 during reaction.[1]

    • Fix: Increase NaOAc loading to 6-7 equivalents. Monitor pH hourly.

  • Issue: N-Oxide Formation.

    • Cause: Over-oxidation.[1]

    • Fix: Ensure inert atmosphere (

      
      ) if possible, though less critical with Iodine than with peroxides.[1] Quench immediately upon completion.
      

References

  • US Patent 3,725,385. Method of demethylating the 3'-dimethylamino group of erythromycin compounds. (Basis for Iodine/NaOAc method).[1]

  • K. Chaudhari et al. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime.[1] (Discusses pH control in macrolide modifications). [1]

  • SynZeal Research. Clarithromycin Impurity D (this compound) Characterization Data.[1]

  • Mordi, M. N., et al. Acid-catalyzed degradation of clarithromycin and erythromycin B: A comparative study using NMR spectroscopy. J. Med.[1][2] Chem. 2000, 43, 467-474.[1][2] (Reference for acid stability and NMR shifts).

  • PubChem Compound Summary. this compound (CID 169444534).[1][1]

Sources

Technical Monograph: Physicochemical Profiling of N-Desmethyl Clarithromycin

[1]

Executive Summary & Molecular Identity[2]

N-Desmethyl Clarithromycin (CAS: 101666-68-6) is the primary pharmacologically active metabolite of the macrolide antibiotic Clarithromycin.[1] Formed predominantly via oxidative N-demethylation catalyzed by hepatic cytochrome P450 3A4 (CYP3A4), this compound represents a critical node in the pharmacokinetic and safety profile of the parent drug.[1]

Unlike the 14-hydroxy metabolite, which is formed via hydroxylation of the macrolactone ring, this compound results from the modification of the desosamine sugar moiety.[1] This structural change significantly alters its basicity, lipophilicity, and interaction with efflux transporters, necessitating specific considerations for bioanalytical method development and metabolic stability assessments.[1]

Molecular Architecture
  • Systematic Name: N-demethyl-6-O-methylerythromycin A[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 733.93 g/mol

  • Structural Key: The loss of a methyl group from the 3'-dimethylamino group on the desosamine sugar converts the tertiary amine (parent) into a secondary amine (metabolite).

Physicochemical Core Parameters

The following data consolidates experimental and predicted values essential for formulation and analytical method design.

ParameterValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Typically isolated as a white to off-white powder.[1]
Melting Point 121 – 123 °CIndicates stable crystal lattice; relevant for solid-state stability.
Solubility Low (Water); High (Organic)Soluble in methanol, acetonitrile, and chloroform.[1] Low aqueous solubility at neutral/basic pH due to lipophilic macrolactone ring.
pKa (Amine) ~8.5 – 9.0 (Predicted)The 3'-amino group is basic. At physiological pH (7.4), it exists in equilibrium between ionized (protonated) and unionized forms.
LogP 2.7 (Predicted)Slightly less lipophilic than parent Clarithromycin (LogP ~3.[1]2) due to the loss of the non-polar methyl group and exposure of the N-H bond.
H-Bond Donors 5Increased donor count (N-H) compared to parent (4), affecting membrane permeability.
H-Bond Acceptors 14High acceptor count typical of macrolides (multiple oxygen atoms).

Critical Insight: The shift from a tertiary amine (Clarithromycin) to a secondary amine (N-Desmethyl) increases the polarity slightly.[1] In Reverse Phase Chromatography (RPC), this compound typically elutes before the parent drug under standard C18 conditions due to this reduced lipophilicity.[1]

Metabolic Pathway & Mechanism[5][6]

The formation of this compound is not merely an elimination pathway but a mechanism of enzyme autoinhibition.[1] Clarithromycin is a mechanism-based inhibitor (MBI) of CYP3A4.[1][4] The N-demethylation process generates a nitrosoalkane intermediate that can form a stable metabolic intermediate (MI) complex with the heme iron of CYP3A4, inactivating the enzyme.[1][5]

Pathway Visualization

The following diagram illustrates the oxidative demethylation and the parallel hydroxylation pathway.

Metabolic_PathwayParentClarithromycin(Substrate)CYP3A4CYP3A4(Enzyme)Parent->CYP3A4BindingIntermediateNitrosoalkaneIntermediateCYP3A4->IntermediateN-DemethylationOH_Metabolite14-OHClarithromycinCYP3A4->OH_MetaboliteHydroxylation(Parallel Path)NDesmethylN-DesmethylClarithromycin(Major Metabolite)Intermediate->NDesmethylReleaseInactivationInactivated CYP3A4(MI Complex)Intermediate->InactivationCovalent Binding(Mechanism Based Inhibition)

Figure 1: CYP3A4-mediated metabolism of Clarithromycin showing the bifurcation between N-demethylation (leading to this compound and enzyme inactivation) and 14-hydroxylation.[1]

Bioanalytical Methodologies (LC-MS/MS)[9][10]

Quantification of this compound in biological matrices (plasma, urine) requires high selectivity due to the potential interference from the parent drug and the 14-OH metabolite.[1]

Mass Spectrometry Transitions

Unlike the parent drug, the N-desmethyl metabolite possesses a secondary amine on the sugar. This affects the fragmentation pattern.

  • Ionization Mode: ESI Positive (+).[6][7]

  • Precursor Ion [M+H]+: m/z 734.5

  • Primary Product Ion (Quantifier): m/z 144.1[1]

    • Mechanistic Logic:[5][8] The parent Clarithromycin (m/z 748.[1]5) fragments to the desosamine sugar cation (m/z 158.1).[1] The N-desmethyl metabolite (m/z 734.[1]5) fragments to the N-desmethyl-desosamine cation , which corresponds to a mass of

      
      .[1]
      
  • Secondary Product Ion (Qualifier): m/z 576.4

    • Mechanistic Logic:[5][8] Neutral loss of the cladinose sugar (

      
      , ~158 Da).[1] 
      
      
      .[1]
Sample Preparation & Chromatography Protocol[11]

Objective: Isolate analyte from plasma while minimizing matrix effects (phospholipids).

Step-by-Step Protocol:

  • Internal Standard Addition: Add 50 µL of Clarithromycin-d3 or Roxithromycin (IS) to 200 µL plasma.

  • Alkaline LLE (Liquid-Liquid Extraction):

    • Add 50 µL of 0.1 M Na2CO3 (pH ~11). Reasoning: The basic pH ensures the amine is unionized (free base), driving it into the organic layer.

    • Add 1.5 mL of TBME (tert-butyl methyl ether) or Ethyl Acetate/Hexane (80:20).[1]

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Reconstitution:

    • Transfer supernatant to clean tube.[1]

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 200 µL Mobile Phase (see below).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 30% B to 90% B over 3 minutes.

    • Note: Acidic pH improves ionization efficiency in ESI+ but reduces retention; however, the hydrophobicity of the macrolide core ensures sufficient retention on C18.

Analytical Workflow Diagram

Analytical_WorkflowSamplePlasma Sample(200 µL)IS_AddAdd Internal Standard(Clarithromycin-d3)Sample->IS_AddAlkalinizeAlkalinize (pH > 10)(0.1 M Na2CO3)IS_Add->AlkalinizeExtractLLE Extraction(TBME or Hexane:EtOAc)Alkalinize->ExtractPhaseSepPhase Separation(Centrifuge)Extract->PhaseSepDryEvaporate Organic Layer(N2 @ 40°C)PhaseSep->DrySupernatantReconReconstitute(Mobile Phase)Dry->ReconLCMSLC-MS/MS Analysis(MRM: 734.5 -> 144.1)Recon->LCMS

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for this compound, prioritizing pH adjustment to maximize recovery.

Stability & Handling Guidelines

Researchers must account for the specific instabilities of the macrolide structure, particularly acid sensitivity.[1]

  • Acid Lability: Like the parent, this compound contains a cladinose sugar linked via a glycosidic bond that is highly susceptible to acid hydrolysis.[1]

    • Protocol: Avoid using strong acids (HCl, TFA) during extraction or reconstitution. Use Formic Acid or Ammonium Acetate buffers (pH > 3.0).

  • Photostability: Macrolides are generally stable to light, but standard precautions (amber glass) are recommended for long-term storage.[1]

  • Solution Stability: Stable in plasma at -20°C for at least 30 days. Reconstituted extracts in autosamplers (4°C) are stable for ~24 hours.

References

  • PubChem. (2023).[1] N-Desmethylclarithromycin (Compound Summary).[1][2][9] National Library of Medicine.[1] [Link][1]

  • Suzuki, A., et al. (2003).[1][9] "Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin." Drug Metabolism and Disposition, 31(5).[1] [Link]

  • Chaudhary, D.V., et al. (2015).[1] "New Improved UPLC-MS/MS Method for Reliable Determination of Clarithromycin in Human Plasma." Journal of Advancement in Medical and Life Sciences. [Link]

  • Mayhew, B.S., et al. (2000).[1][9] "An In Vitro Model for Predicting In Vivo Inhibition of Cytochrome P450 3A4 by Metabolic Intermediate Complex Formation." Journal of Pharmacology and Experimental Therapeutics. [Link][1]

N-Desmethyl Clarithromycin: A Technical Guide on Its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For drug development professionals and researchers in the pharmaceutical sciences, a comprehensive understanding of not only the parent drug but also its metabolites is paramount for a complete picture of efficacy, safety, and pharmacokinetics. Clarithromycin, a widely prescribed macrolide antibiotic, undergoes significant metabolism in the body, leading to the formation of several byproducts. Among these is N-desmethyl clarithromycin. While the primary active metabolite, 14-hydroxy-clarithromycin, has been the subject of extensive study, this compound often remains a footnote in the broader discussion of clarithromycin's pharmacology. This technical guide aims to consolidate the current, albeit limited, scientific understanding of the biological activity of this compound, offering a resource for researchers investigating macrolide metabolism and activity.

The Metabolic Fate of Clarithromycin: Formation of this compound

Clarithromycin is subject to first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[1] This process results in the formation of several metabolites, with N-desmethylation being one of the key pathways.[2] The other major metabolic route is hydroxylation, which produces the well-characterized and microbiologically active 14-hydroxy-clarithromycin.[2][3]

The formation of this compound is a crucial aspect of the parent drug's pharmacokinetics and is often considered in studies evaluating drug interactions and hepatic enzyme activity.[1]

Clarithromycin_Metabolism Clarithromycin Clarithromycin N_Desmethyl This compound Clarithromycin->N_Desmethyl CYP3A4 (N-demethylation) Hydroxy_14 14-Hydroxy-clarithromycin (Active Metabolite) Clarithromycin->Hydroxy_14 CYP3A4 (Hydroxylation) Other Other Metabolites Clarithromycin->Other Other pathways

Caption: Metabolic pathways of Clarithromycin.

Antimicrobial Activity of this compound

While often overshadowed by its 14-hydroxy counterpart, evidence suggests that this compound is not entirely devoid of antimicrobial properties.

Mechanism of Action

This compound is reported to act via the inhibition of bacterial protein synthesis.[4] This mechanism is consistent with that of the parent macrolide class of antibiotics, which bind to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the translocation of peptides.[5][6]

In Vitro Antimicrobial Spectrum

There is a notable scarcity of comprehensive studies detailing the minimum inhibitory concentrations (MICs) of this compound against a wide range of bacterial pathogens. However, some research indicates that it does retain antimicrobial activity.[7] This is a critical point, as the persistence of this metabolite in the environment, for instance in wastewater, could potentially contribute to the selection pressure for antibiotic-resistant bacteria.[7]

In contrast, the 14-hydroxy metabolite of clarithromycin has been shown to be more active than the parent compound against Haemophilus influenzae.[8] Furthermore, the combination of clarithromycin and 14-hydroxy-clarithromycin can result in synergistic or additive effects against various bacteria.[8][9][10] The contribution of this compound to this synergistic action has not been fully elucidated.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To rigorously assess the antimicrobial potency of this compound, a standardized MIC determination protocol is essential. The following broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a self-validating system for such an evaluation.

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria.

Materials:

  • This compound reference standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound stock solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial isolates overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like S. pneumoniae).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare N-desmethyl clarithromycin stock C Serial dilute drug in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35°C for 16-20h D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination.

Immunomodulatory and Anti-inflammatory Potential

Macrolide antibiotics, including clarithromycin, are well-documented for their anti-inflammatory and immunomodulatory effects, independent of their antimicrobial activity.[11][12][13][14] These effects are thought to be mediated through the inhibition of pro-inflammatory cytokine production and the modulation of leukocyte function.[14]

Currently, there is a lack of direct scientific evidence specifically investigating the anti-inflammatory properties of this compound. Given that structural modifications can significantly alter the immunomodulatory effects of macrolides, it cannot be assumed that this compound possesses the same profile as its parent compound.

Proposed Experimental Workflow: In Vitro Assessment of Anti-inflammatory Activity

To investigate the potential anti-inflammatory effects of this compound, a robust in vitro cell-based assay is required.

Objective: To determine if this compound can modulate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound reference standard

  • Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium and supplements

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding: Culture the macrophage cell line according to standard protocols. Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include an unstimulated control group.

  • Supernatant Collection: After stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine if the metabolite has an inhibitory effect.

Pharmacokinetics and Clinical Significance

The clinical relevance of this compound is primarily linked to its role as a metabolite of clarithromycin. Its formation and clearance contribute to the overall pharmacokinetic profile of the parent drug.[2] While it is not considered the major active metabolite, its presence in plasma and tissues can be used to study the metabolic pathways of clarithromycin and assess potential drug-drug interactions involving the CYP3A4 enzyme system.[1]

Table 1: Comparative Profile of Clarithromycin and its Metabolites

CompoundPrimary RoleDocumented Antimicrobial ActivityDocumented Anti-inflammatory Activity
Clarithromycin Parent DrugBroad spectrumYes
14-Hydroxy-clarithromycin Active MetaboliteYes, potent (especially against H. influenzae)Assumed, but less studied than parent
This compound MetaboliteYes, but not extensively quantifiedNot documented

Future Research Directions and Conclusion

The biological activity of this compound remains an under-investigated area. While there are indications of retained antimicrobial activity, a comprehensive characterization is lacking. Future research should focus on:

  • Quantitative Antimicrobial Susceptibility Testing: Determining the MICs of this compound against a broad panel of bacterial pathogens.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions with the bacterial ribosome.

  • Investigation of Immunomodulatory Effects: Performing in vitro and in vivo studies to assess its anti-inflammatory potential.

  • Pharmacokinetic Modeling: Developing more detailed models to understand its contribution to the overall pharmacology of clarithromycin.

References

  • Davies, B. I., & Maesen, F. P. (1993). The activity of clarithromycin and its 14-hydroxy metabolite against Haemophilus influenzae, determined by in-vitro and serum bactericidal tests. Journal of Antimicrobial Chemotherapy, 31 Suppl C, 19-25.
  • Drugs.com. (2024, March 22). Clarithromycin: Uses, Dosage & Side Effects. Retrieved from [Link]

  • Gereke, M., Honecker, A., & Fischer, G. (2002). Anti-inflammatory and immunomodulating effects of clarithromycin in patients with cystic fibrosis lung disease. Current Medical Research and Opinion, 18(3), 153-157.
  • Gupta, A., & Kumar, A. (2018). In Vitro and In Vivo Evaluation of Niosomal Formulation for Controlled Delivery of Clarithromycin. Recent Patents on Anti-infective Drug Discovery, 13(1), 80-89.
  • Ishimatsu, Y., Kadota, J., & Kohno, S. (2004). Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma. Leukemia & Lymphoma, 45(11), 2209-2215.
  • Ianaro, A., Ialenti, A., Maffia, P., Sautebin, L., Rombolà, L., Di Rosa, M., & Carnuccio, R. (2000). Anti-inflammatory activity of macrolide antibiotics. The Journal of Pharmacology and Experimental Therapeutics, 292(1), 156-163.
  • Kádár, B., Szász, M., Kristóf, K., Pesti, N., Krizsán, G., Szentandrássy, J., ... & Urbán, E. (2014). In vitro activity of clarithromycin in combination with other antimicrobial agents against biofilm-forming Pseudomonas aeruginosa strains. Acta Microbiologica et Immunologica Hungarica, 61(3), 323-336.
  • Medical Junction. (2024, December 18). Pharmacology of Clarithromycin (Clarinova) ; Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. Retrieved from [Link]

  • O'Hara, T., Nakae, T., & Kaneko, T. (2015). Anti-inflammatory effects of a novel non-antibiotic macrolide, EM900, on mucus secretion of airway epithelium. Auris Nasus Larynx, 42(5), 383-388.
  • What you DIDN'T know about CLARITHROMYCIN (Mechanism of action made SIMPLE). (2024, April 14). [Video]. YouTube. Retrieved from [Link]

  • Periti, P., & Mazzei, T. (1999). Clinical pharmacology of clarithromycin. Journal of Chemotherapy, 11(sup1), 11-27.
  • Rubirola, A., Petrović, M., & Sabater-Liesa, N. (2019). Formation of new disinfection by-products of priority substances (Directive 2013/39/UE and Watch List) in drinking water treatment.
  • Scadding, G. K., & Wallwork, B. (1999). Anti-inflammatory activity of clarithromycin in adults with chronically inflamed sinus mucosa. The Journal of Laryngology & Otology, 113(S25), 25-29.
  • Smith, C. E., & File, T. M. (1993). The activity of 14-hydroxy clarithromycin, alone and in combination with clarithromycin, against penicillin- and erythromycin-resistant Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 31 Suppl C, 37-43.
  • Spagnolo, P., Fabbri, L. M., & Bush, A. (2013). Anti-inflammatory activity of macrolide antibiotics. Current Opinion in Pharmacology, 13(3), 307-315.
  • Tateda, K., Ishii, Y., Matsumoto, T., Kobayashi, T., & Yamaguchi, K. (2007). In vitro activity of clarithromycin in combination with other antimicrobial agents against biofilm-forming Pseudomonas aeruginosa strains. Journal of Infection and Chemotherapy, 13(4), 233-238.
  • Zuckerman, J. M. (2004). Macrolides and ketolides: azithromycin, clarithromycin, telithromycin. Infectious Disease Clinics, 18(3), 545-560.
  • Zuckerman, J. M. (2019). In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections.

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Clarithromycin to N-Desmethyl Clarithromycin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of the macrolide antibiotic clarithromycin, with a specific focus on its conversion to the N-desmethyl clarithromycin metabolite. This document delves into the enzymatic pathways, provides detailed experimental protocols, and discusses the analytical quantification of this metabolic process.

Introduction: The Significance of Clarithromycin Metabolism

Clarithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1] Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its metabolism in the liver. The primary routes of clarithromycin metabolism are N-demethylation and 14-hydroxylation, both of which are saturable processes, leading to nonlinear pharmacokinetics.[2] While the 14-hydroxyclarithromycin metabolite is known to be microbiologically active, often working synergistically with the parent drug, the clinical significance and activity of this compound are less well-characterized but represent an important aspect of clarithromycin's disposition.[3][4][5] Understanding the in vitro formation of this compound is crucial for predicting its in vivo behavior, assessing potential drug-drug interactions, and conducting comprehensive safety evaluations.

The Enzymatic Pathway: Cytochrome P450-Mediated N-Demethylation

The biotransformation of clarithromycin to this compound is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.[6]

The Central Role of CYP3A4

Extensive research has identified CYP3A4 as the principal enzyme responsible for both the N-demethylation and 14-hydroxylation of clarithromycin in human liver microsomes.[1][7][8] This is a critical consideration in drug development and clinical practice due to the high abundance of CYP3A4 in the human liver and its involvement in the metabolism of approximately 50% of currently marketed drugs.

The N-demethylation of clarithromycin by CYP3A4 is not only a metabolic pathway but also a mechanism of enzyme inhibition. The process can lead to the formation of a reactive nitrosoalkane intermediate, which can then covalently bind to the CYP3A4 enzyme, forming a metabolite-intermediate complex and causing mechanism-based inhibition.[9] This autoinhibition contributes to the nonlinear pharmacokinetics of clarithromycin.[7][10]

Caption: Metabolic pathway of clarithromycin to this compound.

In Vitro Experimental Workflow for Studying N-Demethylation

The following section outlines a detailed protocol for investigating the N-demethylation of clarithromycin using human liver microsomes (HLMs), a standard in vitro model for studying Phase I metabolism.

Essential Reagents and Materials
  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability.

  • Clarithromycin: Analytical grade.

  • This compound: Analytical standard for quantification.

  • NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP activity.

  • Phosphate Buffer: (e.g., 0.1 M, pH 7.4) to maintain physiological pH.

  • Acetonitrile or Methanol: HPLC grade, for quenching the reaction and protein precipitation.

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., roxithromycin or a stable isotope-labeled clarithromycin) for accurate quantification.[11]

Step-by-Step Incubation Protocol

This protocol is designed to determine the rate of this compound formation.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically at a final protein concentration of 0.2-1.0 mg/mL), and clarithromycin at various concentrations (to determine kinetic parameters).

    • It is crucial to maintain a low percentage of organic solvent (e.g., <1% DMSO or ethanol) from the clarithromycin stock solution to avoid inhibiting enzyme activity.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final volume should be consistent across all samples.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of the Reaction:

    • Stop the reaction at each time point by adding a cold quenching solution, typically 2-3 volumes of acetonitrile or methanol containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Combine Buffer, HLMs, Clarithromycin pre_incubation Pre-incubate at 37°C reagents->pre_incubation initiation Add NADPH (Start Reaction) pre_incubation->initiation incubation Incubate at 37°C (Time Course) initiation->incubation termination Quench with Acetonitrile + Internal Standard incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis

Caption: In vitro metabolism experimental workflow.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in complex biological matrices.

Chromatographic Separation
  • Column: A C18 reversed-phase column is commonly used for the separation of clarithromycin and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12]

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for macrolides.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

    • Clarithromycin: The protonated molecule [M+H]⁺ at m/z 748.5 is often selected as the precursor ion, which fragments to a product ion of m/z 158.2.[13]

    • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of this compound is approximately 734.47 g/mol . Therefore, the precursor ion to monitor would be around m/z 734.5. The specific product ion for quantification would need to be determined by infusing a standard of this compound into the mass spectrometer and optimizing the collision energy to obtain a stable and intense fragment.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clarithromycin748.5158.2
This compound~734.5To be determined empirically
Internal Standard (e.g., Roxithromycin)837.4679.5

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Data Analysis and Interpretation

Determination of Enzyme Kinetic Parameters

The intrinsic clearance (CLᵢₙₜ), a measure of the metabolic efficiency of an enzyme for a particular substrate, can be calculated as the ratio of Vₘₐₓ to Kₘ.

A Self-Validating System: Controls and Considerations

To ensure the trustworthiness of the experimental results, a set of controls should be included:

  • Negative Controls:

    • Incubations without the NADPH regenerating system to confirm that the metabolism is CYP-dependent.

    • Incubations with heat-inactivated microsomes to control for non-enzymatic degradation.

  • Positive Controls:

    • Incubation with a known CYP3A4 substrate (e.g., midazolam or testosterone) to verify the metabolic activity of the HLM batch.

  • Linearity of Metabolite Formation: It is crucial to ensure that the formation of this compound is linear with respect to both incubation time and microsomal protein concentration within the experimental conditions.

Pharmacological Relevance of this compound

While the 14-hydroxy metabolite of clarithromycin is well-documented to possess significant antibacterial activity, the pharmacological profile of this compound is less defined.[4] Some evidence suggests that N-desmethyl metabolites of macrolides may retain some antimicrobial activity.[14] However, a direct and comprehensive comparison of the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains relative to the parent drug is not extensively reported in the literature. Further research in this area would provide a more complete understanding of the overall therapeutic effect of clarithromycin.

Conclusion

The in vitro N-demethylation of clarithromycin is a key metabolic pathway mediated primarily by CYP3A4. A thorough understanding of this process is vital for drug development professionals and researchers. The experimental and analytical protocols outlined in this guide provide a robust framework for the accurate characterization of this compound formation. While the fundamental mechanisms are well-established, further research is warranted to fully elucidate the specific enzyme kinetics and the pharmacological activity of this metabolite, which will contribute to a more comprehensive safety and efficacy profile of clarithromycin.

References

  • EBM Consult. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. Available at: [Link].

  • Zhang, X., et al. (2009). Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin. Drug Metabolism and Disposition, 37(4), 841-849. Available at: [Link].

  • Fass, R. J. (1993). Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin. Journal of Antimicrobial Chemotherapy, 31 Suppl C, 39-49. Available at: [Link].

  • BioPharma Notes. (2022). Clarithromycin Pharmacology. Available at: [Link].

  • Rubirola, A., et al. (2019). This compound response in each treatment step relative to... ResearchGate. Available at: [Link].

  • Allied Academies. (2018). Derivative spectrophotometric method for the determination of clarithromycin in pharmaceutical formulation and application to in-vitro dissolution. Available at: [Link].

  • Ducharme, M. P., et al. (1995). Characterization of dextromethorphan N-demethylation by human liver microsomes. Contribution of the cytochrome P450 3A (CYP3A) subfamily. Clinical Pharmacology & Therapeutics, 58(3), 277-285. Available at: [Link].

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available at: [Link].

  • Gascón, M. P. (2024). Clinical Pharmacology of Clarithromycin. Medical Research Archives, 12(4). Available at: [Link].

  • Periti, P., et al. (1992). Pharmacokinetic properties of clarithromycin. A comparison with erythromycin and azithromycin. Journal of chemotherapy (Florence, Italy), 4(6), 349–362. Available at: [Link].

  • Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-5. Available at: [Link].

  • Czock, D., et al. (2006). Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration. Antimicrobial Agents and Chemotherapy, 50(6), 2043-2051. Available at: [Link].

  • Li, W., et al. (2006). A simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 40(1), 188–194. Available at: [Link].

  • Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical pharmacokinetics, 37(5), 385–398. Available at: [Link].

  • MySkinRecipes. This compound. Available at: [Link].

  • N-Nitroso this compound: All You Need To Know. (2025). Blog Details. Available at: [Link].

  • Pinto, A. G., et al. (2005). Inhibition of human intestinal wall metabolism by macrolide antibiotics: effect of clarithromycin on cytochrome P450 3A4/5 activity and expression. Clinical pharmacology and therapeutics, 77(3), 178–188. Available at: [Link].

  • Li, W., et al. (2006). Liquid chromatographic-electrospray tandem mass spectrometric determination of clarithromycin in human plasma. Biomedical chromatography : BMC, 20(8), 820–828. Available at: [Link].

  • Tinel, M., et al. (1989). Effects of clarithromycin on cytochrome P-450. Comparison with other macrolides. The Journal of pharmacology and experimental therapeutics, 250(2), 746–751. Available at: [Link].

  • Taylor & Francis Online. (2016). Abstract. Available at: [Link].

  • Jelic, D., & Antolovic, R. (2016). The newer macrolides: azithromycin and clarithromycin. Clinical Pharmacology in Drug Development, 5(5), 347-357. Available at: [Link].

  • Adam, D., et al. (2001). Comparative efficacy of clarithromycin modified-release and clarithromycin immediate-release formulations in the treatment of lower respiratory tract infection. Clinical therapeutics, 23(4), 585–595. Available at: [Link].

  • The Royal Society of Chemistry. (2013). Table 1 RRLC-MS/MS parameters for the antibiotics in the study. Available at: [Link].

  • Zhanel, G. G., et al. (2000). Sensitive liquid chromatography-tandem mass spectrometry method for the determination of clarithromycin in human plasma. Journal of chromatography. B, Biomedical sciences and applications, 740(1), 127–132. Available at: [Link].

  • Jamei, M., et al. (2007). A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment. Drug metabolism and disposition: the biological fate of chemicals, 35(10), 1789–1801. Available at: [Link].

  • Kim, H., et al. (2019). Beyond the Michaelis-Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low K M. CPT: pharmacometrics & systems pharmacology, 8(11), 815–823. Available at: [Link].

Sources

An In-Depth Technical Guide to the Degradation Products of N-Desmethyl Clarithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Desmethyl Clarithromycin in Drug Development

This compound is the primary and pharmacologically active metabolite of the macrolide antibiotic, clarithromycin. It plays a crucial role in the overall therapeutic effect and safety profile of the parent drug. As a key related substance, understanding its stability and degradation pathways is paramount for drug development professionals. This technical guide provides a comprehensive overview of the potential degradation products of this compound, offering insights into the underlying chemical mechanisms and providing robust, field-proven protocols for conducting forced degradation studies. This knowledge is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods, all of which are critical components of a successful regulatory submission.

Predicted Degradation Pathways of this compound

The degradation of this compound is predicted to occur through several key pathways, primarily influenced by pH, oxidative stress, light, and heat. The structural similarity to clarithromycin allows for the extrapolation of its degradation profile, with notable exceptions owing to the secondary amine in this compound compared to the tertiary amine in the parent molecule.

Hydrolytic Degradation: The Impact of pH

Macrolide antibiotics are known for their instability in acidic environments, and this compound is no exception.[1][2] The acidic conditions of the stomach can lead to significant degradation.[1][2]

  • Acidic Conditions: Under acidic conditions, the primary degradation pathway involves the hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolactone ring.[3][4] This results in the formation of descladinosyl-N-desmethyl clarithromycin. The reaction is initiated by the protonation of the ether oxygen of the glycosidic linkage, making it a better leaving group. Clarithromycin itself is known to be labile to acid-catalyzed degradation.[1]

  • Basic Conditions: In alkaline environments, the lactone ring of the macrolide structure becomes susceptible to hydrolysis. This opens the 14-membered ring, leading to the formation of an inactive, open-chain carboxylic acid derivative. Clarithromycin has been shown to exhibit extensive degradation in alkaline conditions.[]

cluster_hydrolytic Hydrolytic Degradation This compound This compound Descladinosyl-N-desmethyl clarithromycin Descladinosyl-N-desmethyl clarithromycin This compound->Descladinosyl-N-desmethyl clarithromycin  Acidic Conditions (e.g., 0.1 M HCl) Hydrolysis of Cladinose Sugar Open-chain hydrolytic product Open-chain hydrolytic product This compound->Open-chain hydrolytic product  Basic Conditions (e.g., 0.1 M NaOH) Lactone Ring Opening

Caption: Predicted hydrolytic degradation pathways of this compound.

Oxidative Degradation: A Key Transformation

The desosamine sugar moiety of this compound contains a secondary amine, which is a prime target for oxidation.

  • N-Oxidation: While the tertiary amine of clarithromycin is known to form an N-oxide, the secondary amine of this compound can also undergo oxidation, although the specific products may differ.[4][]

  • N-Nitrosation: A significant concern for secondary amines is their potential to react with nitrosating agents to form N-nitrosamines. The formation of N-Nitroso this compound is a potential degradation pathway, particularly in the presence of residual nitrites from excipients or manufacturing processes.[6][7] This is a critical impurity to monitor due to the potential carcinogenicity of nitrosamines.[7]

cluster_oxidative Oxidative Degradation This compound This compound N-Oxide derivative N-Oxide derivative This compound->N-Oxide derivative  Oxidizing Agent (e.g., H₂O₂) Oxidation of Secondary Amine N-Nitroso-N-desmethyl-clarithromycin N-Nitroso-N-desmethyl-clarithromycin This compound->N-Nitroso-N-desmethyl-clarithromycin  Nitrosating Agent (e.g., NaNO₂) Nitrosation of Secondary Amine

Sources

Methodological & Application

HPLC method for "N-Desmethyl Clarithromycin" quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of N-Desmethyl Clarithromycin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

This compound is the primary and pharmacologically active metabolite of Clarithromycin, a widely used macrolide antibiotic.[1] The parent drug, Clarithromycin, is prescribed for treating a variety of bacterial infections, including those affecting the respiratory tract and skin.[2] The biotransformation of Clarithromycin to this compound is a critical aspect of its pharmacology, and the concentration of this metabolite can significantly influence the overall therapeutic efficacy and safety profile of the drug.[3] Therefore, a robust, accurate, and reliable analytical method for the quantification of this compound in various matrices, particularly biological fluids, is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.[4]

This application note details a validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis, grounded in established scientific principles and validated according to international guidelines.

Principle of the Method

The method is based on the principle of reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a relatively non-polar molecule, is separated from Clarithromycin and other matrix components based on its differential partitioning between the stationary and mobile phases. The separation is achieved using an isocratic mobile phase consisting of an organic modifier (acetonitrile) and an aqueous phosphate buffer, which controls the pH and influences the retention and peak shape of the analyte.[5] Following separation on the column, the analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance, allowing for accurate quantification.[6][7]

Materials and Reagents

  • Standards: this compound reference standard (≥95% purity), Clarithromycin reference standard (≥95% purity), and a suitable internal standard (e.g., Roxithromycin or Diltiazem).[8][9]

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Salts: Analytical grade Potassium Dihydrogen Phosphate (KH₂PO₄).[5]

  • Acids/Bases: Orthophosphoric acid or Potassium Hydroxide for pH adjustment.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Extraction Solvents: tert-Butyl methyl ether (for LLE) or Trichloroacetic acid/Acetonitrile (for PPT).[10]

  • Sample Matrix: Human plasma (or other relevant biological fluid).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD) is required.

ParameterConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for the moderately non-polar macrolide structures. This column geometry offers a good balance between resolution and analysis time.[5][11]
Mobile Phase Acetonitrile : 0.035 M KH₂PO₄ buffer (55:45, v/v), pH adjusted to 4.4The acetonitrile content provides the necessary elution strength. The phosphate buffer maintains a stable pH, ensuring consistent ionization state of the analyte and reproducible retention times. A slightly acidic pH of 4.4 improves peak shape for amine-containing compounds.[5][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column that ensures efficient separation without generating excessive backpressure.[2][9]
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency and symmetry.[9]
Detection Wavelength 210 nmMacrolide antibiotics like Clarithromycin and its metabolites lack a strong chromophore but exhibit sufficient absorbance in the low UV range (205-215 nm) for sensitive detection.[7][11]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.[12]
Run Time ~10 minutesSufficient time to allow for the elution of the analyte, parent drug, and potential matrix interferences, followed by column re-equilibration.

Protocols

Preparation of Solutions
  • 0.035 M KH₂PO₄ Buffer: Accurately weigh 4.76 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water. Adjust the pH to 4.4 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[5]

  • Mobile Phase: Mix 550 mL of HPLC grade acetonitrile with 450 mL of the prepared 0.035 M KH₂PO₄ buffer. Degas the solution by sonication or vacuum filtration before placing it in the HPLC reservoir.[5]

  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and Clarithromycin reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.[6] These solutions should be stored at 2-8°C.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy and precision of the method.[13]

Sample Preparation (Human Plasma)

This protocol utilizes protein precipitation (PPT), a simple and effective method for cleaning up plasma samples.[8]

  • Pipette 200 µL of the plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile (or 10% Trichloroacetic acid) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

HPLC_Workflow Transfer Transfer Inject Inject Transfer->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Calibrate Calibrate Integrate->Calibrate Quantify Quantify Calibrate->Quantify Result Result Quantify->Result

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[14]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the matrix (e.g., placebo, parent drug, other metabolites). Peak purity should be confirmed using a DAD detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (R²) of ≥ 0.999.
Accuracy (% Recovery) Within 98.0-102.0% for drug substance and within 85-115% for biological matrices over the linear range.[7]
Precision (% RSD) Repeatability (Intra-day) and Intermediate Precision (Inter-day) should have a Relative Standard Deviation (%RSD) of ≤ 2.0%.[11]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected, typically with a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[5]
Robustness The method should be unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). %RSD should remain within acceptable limits.[5]

System Suitability

Before commencing any analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution (e.g., five replicates) and evaluating the following parameters.[11]

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) Between 0.9 and 1.5 for the this compound peak.
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0% for replicate injections.
Resolution (Rs) Resolution between the this compound and Clarithromycin peaks should be ≥ 2.0.

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area of the this compound standards as a function of their known concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the unknown samples by substituting their measured peak areas (y) into the regression equation and solving for concentration (x).

  • Correction for Dilution: If any sample required dilution prior to analysis, multiply the calculated concentration by the appropriate dilution factor to obtain the final concentration in the original sample.

References

  • Informative Journals. (2021, August 30). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF CLARITHROMYCIN, TINIDAZOLE AND LANSOPRAZOLE IN. Retrieved from [Link]

  • Sultan, A., et al. (n.d.). Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies. National Institutes of Health (NIH). Retrieved from [Link]

  • Al-Halfi, M. A., & Al-Amery, K. A. (2023, August 31). Development and validation of high-performance liquid chromatography method for determination of clarithromycin in pharmaceutical tablets. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound response in each treatment step relative to.... Retrieved from [Link]

  • Nayak, R. K., Mohapatra, D. K., & Singh, M. (n.d.). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Patil, S. S., et al. (2023, January 31). QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Maheshwari, U., et al. (2024, October 5). A novel RP-HPLC method for the simultaneous quantification of azithromycin and dexamethasone in marketed ophthalmic drops. International Journal of Science and Research Archive. Retrieved from [Link]

  • Foroutan, S. M., et al. (n.d.). Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. Brieflands. Retrieved from [Link]

  • Aucamp, M., et al. (n.d.). A novel rp-hplc method for the detection and quantification of clarithromycin or spiramycin in bulk drug samples and dosage form. SciSpace. Retrieved from [Link]

  • Nayak, R. K., et al. (n.d.). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets by Hplc Method As Per Ich Guidelines Q2 (R1). International Journal of Advanced Research in Engineering and Management. Retrieved from [Link]

  • ResearchGate. (n.d.). A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples. Retrieved from [Link]

  • Li, W., et al. (n.d.). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). Retrieved from [Link]

  • Donato, L. G., et al. (n.d.). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. MDPI. Retrieved from [Link]

  • Alam, S., et al. (n.d.). Development and Validation of RP-HPLC Method for Quantitation of Clarithromycin in Matrix Tablet Dosage Form. ResearchGate. Retrieved from [Link]

  • Alvi, S. N., et al. (2016, March 14). Rapid Determination of Clarithromycin in Human Plasma byLCMS/MS Assay. Longdom Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Desmethylclarithromycin. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-nitroso-desmethyl-clarithromycin. PubChem. Retrieved from [Link]

  • Gobec, S., & Brozic, P. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Retrieved from [Link]

Sources

N-Desmethyl Clarithromycin: A Biomarker for Precision Clarithromycin Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Clinical Imperative for Understanding Clarithromycin Metabolism

Clarithromycin, a widely prescribed macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its clinical efficacy and safety are intrinsically linked to its complex metabolic profile, which is primarily governed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] Variability in CYP3A4 activity, arising from genetic polymorphisms, disease states, and co-administered medications, can lead to significant inter-individual differences in clarithromycin exposure and response. This variability underscores the critical need for robust biomarkers to phenotype CYP3A4 activity and personalize clarithromycin therapy. N-desmethyl clarithromycin, a major metabolite of clarithromycin, has emerged as a promising biomarker for this purpose. This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a biomarker for clarithromycin metabolism, empowering researchers and drug development professionals to advance our understanding of this important antibiotic.

The Scientific Rationale: this compound as a Window into CYP3A4 Activity

The metabolism of clarithromycin proceeds via two primary pathways: 14-hydroxylation and N-demethylation.[3] Both of these reactions are predominantly catalyzed by CYP3A4. The formation of this compound is a direct consequence of CYP3A4-mediated N-demethylation of the parent drug. Therefore, the rate and extent of this compound formation are directly proportional to the metabolic capacity of CYP3A4.

Why this compound is a Superior Biomarker:

  • Direct Metabolic Product: Unlike exogenous probe drugs, this compound is an endogenous metabolite, providing a real-time assessment of clarithromycin's own metabolism.

  • Non-Invasive Assessment: Its concentration can be measured in readily accessible biological matrices like plasma and urine.

  • CYP3A4 Specificity: The N-demethylation of clarithromycin is highly specific to CYP3A4, minimizing confounding metabolic contributions from other enzymes.

Visualizing the Metabolic Pathway

The following diagram illustrates the pivotal role of CYP3A4 in the conversion of clarithromycin to its N-desmethyl metabolite.

Clarithromycin_Metabolism Clarithromycin Clarithromycin NDesmethyl This compound Clarithromycin->NDesmethyl N-demethylation CYP3A4 CYP3A4 CYP3A4->Clarithromycin catalyzes Sample_Preparation_Workflow cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Vortex Vortex Add_IS->Vortex PPT_Reagent Add Acetonitrile (300 µL) Vortex->PPT_Reagent Condition Condition SPE Cartridge Vortex->Condition Centrifuge Centrifuge PPT_Reagent->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate_SPE Evaporate to Dryness Elute->Evaporate_SPE Reconstitute_SPE Reconstitute in Mobile Phase Evaporate_SPE->Reconstitute_SPE Reconstitute_SPE->Inject

Sources

Application Note: High-Sensitivity Detection of N-Desmethyl Clarithromycin in Wastewater Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-desmethyl clarithromycin, a primary metabolite of the widely used macrolide antibiotic clarithromycin, in complex wastewater matrices. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and pre-concentration, followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This methodology provides the high selectivity and sensitivity required for detecting trace levels of this contaminant, which is crucial for environmental monitoring and assessing the efficacy of wastewater treatment processes. The causality behind each experimental step is detailed, ensuring a thorough understanding of the protocol's scientific basis.

Introduction

Clarithromycin is a frequently prescribed antibiotic used to treat a variety of bacterial infections. Following administration, it is metabolized in the human body, with a significant portion excreted as this compound. This metabolite, while having no antimicrobial activity, serves as an important indicator of pharmaceutical contamination in aquatic environments.[1] Both the parent compound and its metabolites are often incompletely removed by conventional wastewater treatment plants (WWTPs), leading to their discharge into surface waters.[2] The persistence of such compounds in the environment is a growing concern due to the potential for promoting antibiotic resistance and unknown long-term ecological effects.[3][4]

The accurate detection and quantification of this compound in wastewater are analytically challenging due to the complexity of the sample matrix and the low concentrations at which the analyte is typically present.[5][6][7] This necessitates a highly selective and sensitive analytical approach. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis, offering excellent specificity and low detection limits.[2] This application note provides a detailed, field-proven protocol for the reliable determination of this compound in both influent and effluent wastewater.

Experimental Workflow Overview

The analytical workflow is designed to effectively isolate the target analyte from interfering matrix components and achieve sensitive quantification. The process involves sample collection and preservation, followed by a multi-step solid-phase extraction for cleanup and concentration, and finally, instrumental analysis by LC-MS/MS.

G cluster_SPE Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample (pH adjusted, spiked) Condition->Load Wash 3. Wash Cartridge (Remove interferences) Load->Wash Dry 4. Dry Cartridge (Nitrogen stream) Wash->Dry Elute 5. Elute Analyte (Methanol) Dry->Elute Concentrate 6. Evaporate & Reconstitute Elute->Concentrate

Caption: Detailed steps of the SPE protocol.

Chromatographic and Mass Spectrometric Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides the necessary selectivity to distinguish the target analyte from co-eluting matrix components.

Rationale: UHPLC with a sub-2 µm particle size column (e.g., BEH C18) allows for fast and efficient separation with high peak resolution. [8]The use of a gradient elution with an acidified mobile phase (formic acid) promotes the protonation of this compound, enhancing its ionization efficiency in the positive electrospray ionization (ESI+) source. [9]MRM is chosen for its high sensitivity and specificity, as it monitors a specific precursor-to-product ion transition for the target analyte.

ParameterSettingRationale
LC System UHPLCProvides high resolution and speed.
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm)Excellent retention for macrolide antibiotics. [8]
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for ESI+. [9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns.
Injection Volume 5 - 20 µLDependent on system sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveMacrolides readily form [M+H]⁺ ions.
MS/MS Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity. [8]
Precursor Ion [M+H]⁺ of this compoundSpecific to the target analyte.
Product Ions At least two specific fragment ionsFor quantification and confirmation. [10]
Collision Energy Optimized for each transitionTo maximize fragment ion intensity.

Table 1: Recommended LC-MS/MS Parameters.

Data Analysis and Quality Control

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Key Quality Control Measures:

  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

  • Matrix Spike: A known amount of the analyte is added to a wastewater sample before extraction to assess matrix effects and recovery.

  • Ion Ratio Confirmation: The ratio of the peak areas of the two monitored MRM transitions for the analyte in a sample must be within a specified tolerance (e.g., ±20%) of the ratio observed for a calibration standard. [10]This confirms the identity of the analyte.

  • Limit of Quantification (LOQ): The LOQ should be determined experimentally and be sufficiently low to meet the monitoring requirements, typically in the low ng/L range. [8][10]

    Parameter Acceptance Criteria Purpose
    Calibration Curve (r²) ≥ 0.99 Ensures linearity of the response. [10]
    Recovery 70 - 130% Assesses the efficiency of the extraction process.
    Ion Ratio Difference < 20% Confirms analyte identity and reduces false positives. [10]

    | Method Detection Limit (MDL) | S/N ≥ 3 | Lowest concentration that can be reliably detected. [10]|

Table 2: Quality Control Acceptance Criteria.

Conclusion

The described SPE-LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in challenging wastewater matrices. The detailed protocol, including the rationale behind key steps, ensures that researchers can implement this method with a high degree of confidence. Adherence to the outlined quality control procedures is essential for generating accurate and defensible environmental data. This method is a valuable tool for monitoring the fate and transport of pharmaceutical metabolites in the aquatic environment and for evaluating the effectiveness of wastewater treatment technologies.

References

  • Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. e-Repositori UPF. Available at: [Link]

  • This compound response in each treatment step relative to... ResearchGate. Available at: [Link]

  • Antimicrobial Transformation Products in the Aquatic Environment: Global Occurrence, Ecotoxicological Risks, and Potential of Antibiotic Resistance. PMC. Available at: [Link]

  • Aquatic toxicity of the macrolide antibiotic clarithromycin and its metabolites. PubMed. Available at: [Link]

  • Challenges in the Measurement of Antibiotics and in Evaluating Their Impacts in Agroecosystems: A Critical Review. R Discovery. Available at: [Link]

  • LC-MS/MS Analysis of Anti-Infectives In Raw and Treated Sewage. Waters Corporation. Available at: [Link]

  • Challenges in Detection of Antibiotics in Wastewater Matrix. ResearchGate. Available at: [Link]

  • Challenges in Detection of Antibiotics in Wastewater Matrix. TU Delft Research Portal. Available at: [Link]

  • Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. PMC. Available at: [Link]

  • Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. MDPI. Available at: [Link]

  • LC-MS-MS Analysis of Antibiotics in Wastewater. LCGC International. Available at: [Link]

  • Challenges in the Measurement of Antibiotics and in Evaluating Their Impacts in Agroecosystems: A Critical Review. ResearchGate. Available at: [Link]

  • Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. ResearchGate. Available at: [Link]

  • CWA Analytical Methods: Contaminants of Emerging Concern. US EPA. Available at: [Link]

  • Clarithromycin Chemical Substances Control Law Reference No.: PRTR Law Cabinet Order No. Japan's Ministry of the Environment. Available at: [Link]

  • Various analytical methods for the determination of clarithromycin- A review. ResearchGate. Available at: [Link]

  • Determination of Some Frequently Used Antibiotics in Waste Water Using Solid Phase Extraction Followed by High Performance Liquid Chromatography with Diode Array and Mass Spectrometry Detection. ResearchGate. Available at: [Link]

Sources

"N-Desmethyl Clarithromycin" impurity profiling in pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Impurity Profiling of N-Desmethyl Clarithromycin

Introduction & Significance

This compound (also known as Impurity D in EP or Related Compound in USP) is the primary active metabolite of Clarithromycin and a critical degradation impurity. Unlike many impurities that are inert, this compound retains significant antimicrobial activity, making its quantification essential not just for purity (ICH Q3A/B compliance) but for accurate potency assessment.

  • Identity: 3''-N-demethyl-6-O-methylerythromycin A[1][2]

  • Molecular Formula: C37H67NO13[2][3]

  • Molecular Weight: 733.93 Da (Parent Clarithromycin: 747.95 Da)

  • Regulatory Status: Listed in USP and EP monographs.[2]

  • Critical Challenge: It elutes in close proximity to the parent peak (Relative Retention Time ~0.89), requiring precise pH control and column selection to achieve the mandatory resolution (Rs > 2.0).

Mechanism of Formation

Understanding the origin of this compound is vital for root-cause analysis in stability studies.[2]

  • Metabolic Pathway (In Vivo): It is the major metabolite formed by hepatic CYP3A4 oxidation.

  • Degradation Pathway (In Vitro/Stability):

    • Oxidative Stress:[2] Unlike the acid-catalyzed hydrolysis that strips the cladinose sugar (forming Impurity A), N-demethylation occurs primarily under oxidative stress or photo-degradation conditions.[2]

    • Radical Attack: Hydroxyl radicals attack the N-methyl group on the desosamine sugar, leading to the loss of a methyl group (-CH3).

Visualization: Degradation & Fragmentation Pathways

Clarithromycin_Degradation CLA Clarithromycin (Parent) MW: 748 Da NDM This compound (Impurity D) MW: 734 Da CLA->NDM Oxidative Demethylation (CYP3A4 / Radical) IMP_A Impurity A (Cladinose Loss) MW: 590 Da CLA->IMP_A Acid Hydrolysis (pH < 3.0) Frag_158 Fragment m/z 158 (Desosamine) CLA->Frag_158 MS/MS Fragmentation Frag_144 Fragment m/z 144 (N-Desmethyl Desosamine) NDM->Frag_144 MS/MS Fragmentation (Diagnostic Ion)

Figure 1: Formation pathways of this compound and diagnostic MS fragments.

Analytical Protocols

Protocol A: High-Resolution HPLC-UV (QC & Release Testing)

Standard USP/EP aligned methodology for routine quantification.[2]

Principle: Reversed-phase chromatography using a phosphate buffer to stabilize the macrolide structure, with UV detection at low wavelengths (205 nm) due to the lack of strong chromophores.

ParameterSpecification
Column L1 Packing (C18), 4.6 mm x 150 mm, 3.5 µm or 5 µm (e.g., XBridge C18 or equivalent end-capped column).[2]
Mobile Phase A 0.067 M Monobasic Potassium Phosphate (pH 4.4 adjusted with phosphoric acid).[2]
Mobile Phase B Acetonitrile (HPLC Grade).[2]
Mode Isocratic or Gradient (Isocratic 65:35 Buffer:ACN is common for short runs; Gradient preferred for full impurity profiling).[2]
Flow Rate 1.0 mL/min.[2]
Detection UV @ 205 nm.[2]
Column Temp 50°C (Critical for mass transfer and peak shape of macrolides).
Injection Vol 20 - 50 µL.[2]

Quantification Strategy:

  • Relative Response Factor (RRF): this compound has a different extinction coefficient than the parent.[2]

    • USP RRF Value: 0.89 [2]

    • Calculation:Impurity % = (Area_Imp / Area_Parent) × (1 / RRF) × 100

  • System Suitability:

    • Resolution (Rs) between Clarithromycin and this compound must be > 2.0 .[2]

    • Peak-to-valley ratio (if not baseline separated) must be > 3.0.[2]

Protocol B: LC-MS/MS (Identification & Trace Analysis)

For low-level detection (<0.05%) or peak purity confirmation.[2]

Principle: Electrospray Ionization (ESI) in Positive mode.[2][4][5] The loss of the methyl group on the amino sugar changes the fragmentation pattern significantly.

Instrument Parameters:

  • Source: ESI (+)

  • Capillary Voltage: 3.5 kV[2]

  • Desolvation Temp: 400°C

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision EnergyOrigin of Fragment
Clarithromycin 748.5 [M+H]+158.1 25-30 eVDesosamine sugar (dimethylamino)
Clarithromycin 748.5 [M+H]+590.420 eVNeutral loss of Cladinose
N-Desmethyl 734.5 [M+H]+144.1 25-30 eVDiagnostic: N-desmethyl desosamine
N-Desmethyl 734.5 [M+H]+576.420 eVNeutral loss of Cladinose

Step-by-Step Workflow:

  • Sample Prep: Dissolve sample in 50:50 ACN:Water (avoid pure methanol as it may cause transesterification over long storage).

  • Equilibration: Run blank mobile phase for 10 mins to stabilize the baseline.

  • Screening: Inject sample using the 144.1 fragment trace.[2] This ion is specific to the N-desmethyl impurity and will not be present in the parent spectrum (which yields 158.1).

  • Confirmation: Verify the retention time shift. N-Desmethyl typically elutes earlier than the parent (RRT ~0.[2]89) due to increased polarity from the exposed secondary amine.

Visualization: Analytical Decision Matrix

Decision_Matrix Start Sample Analysis Start HPLC HPLC-UV (205 nm) Routine QC Start->HPLC Peak_Check Peak at RRT ~0.89? HPLC->Peak_Check Calc Calculate % Use RRF = 0.89 Peak_Check->Calc Yes (Known Batch) MS_Conf LC-MS/MS Confirmation (R&D / Unknowns) Peak_Check->MS_Conf Ambiguous / New Process Frag_Check Detect m/z 734 -> 144? MS_Conf->Frag_Check Confirm Confirmed: This compound Frag_Check->Confirm Signal Present

Figure 2: Decision tree for identifying and quantifying this compound.

References

  • United States Pharmacopeia (USP). Clarithromycin Monograph: Organic Impurities.[2] USP-NF.[2][6]

  • European Pharmacopoeia (Ph.[2] Eur.). Clarithromycin: Impurity D Standard.[2]

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[2][7]

  • Rubirola, A., et al. (2019). Identification of this compound in wastewater and degradation studies.[2][8] ResearchGate.[2]

  • Nduka, J.K., et al. LC-MS/MS method for simultaneous determination of clarithromycin and metabolites.[2] NIH PubMed.[2]

Sources

Application Note: Advanced Environmental Monitoring of N-Desmethyl Clarithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While Clarithromycin (CLA) is a priority pollutant in global water surveillance, its primary human metabolite, N-Desmethyl Clarithromycin (N-Des-CLA) , is frequently overlooked, leading to a significant underestimation of the total antimicrobial load in aquatic ecosystems.

N-Des-CLA retains substantial antibiotic activity and is structurally stable enough to bypass conventional Activated Sludge Treatment (AST). Furthermore, recent studies indicate that N-Des-CLA can be generated as a transformation product during chlorine dioxide disinfection, creating a secondary contamination vector post-treatment.

This Application Note provides a rigorous, validated protocol for the simultaneous extraction and quantification of N-Des-CLA in complex wastewater matrices using Solid Phase Extraction (SPE) coupled with LC-MS/MS.

Key Physicochemical Differentiators
PropertyClarithromycin (Parent)This compound (Metabolite)Impact on Analysis
Molecular Weight 747.95 g/mol 733.93 g/mol Mass shift of -14 Da (Loss of -CH3)
Precursor Ion [M+H]+ 748.5 m/z734.5 m/zRequires high-resolution separation from Erythromycin (isobaric interference)
pKa ~8.99~8.45Basic; pH adjustment critical for SPE retention
LogP ~3.16~2.5 (Estimated)Slightly more polar; elutes earlier on C18 columns

Experimental Workflow Diagram

The following flowchart outlines the critical path from sampling to data acquisition, emphasizing the "Cold Chain" requirement to prevent abiotic degradation.

G Sample Raw Wastewater/Surface Water (Amber Glass, 4°C) Filter Filtration (0.45 µm Glass Fiber) Sample->Filter  Remove Suspended Solids pH_Adjust pH Adjustment (Target pH 7.5 - 8.0) Filter->pH_Adjust  Optimize for HLB SPE_Load SPE Loading (Oasis HLB, 200mg) pH_Adjust->SPE_Load  < 5 mL/min Wash Wash Step (5% Methanol in Water) SPE_Load->Wash  Remove Salts Elute Elution (100% Methanol) Wash->Elute  Collect Analytes Recon Evaporation & Reconstitution (Mobile Phase A:B 90:10) Elute->Recon  N2 Dry Down LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS  Inject 10 µL

Figure 1: Optimized workflow for the extraction of Macrolide metabolites from aqueous matrices.

Detailed Protocol

Sample Collection & Preservation

Critical Control Point: Macrolides are susceptible to hydrolysis at acidic pH (<3) and abiotic degradation by light.

  • Container: Use amber glass bottles (1L) pre-rinsed with HPLC-grade methanol.

  • Preservative: Add Na2EDTA (0.1% w/v) to chelate metals that may catalyze hydrolysis.

  • Storage: Store at 4°C and extract within 48 hours. If immediate extraction is impossible, freeze at -20°C (validity: 14 days).

Solid Phase Extraction (SPE)

We utilize a Hydrophilic-Lipophilic Balance (HLB) polymer, which retains the moderately polar N-Des-CLA better than pure C18 silica at neutral pH.

  • Cartridge: Oasis HLB (200 mg, 6 cc) or equivalent divinylbenzene-co-N-vinylpyrrolidone copolymer.

  • Manifold: Vacuum manifold set to approx. 5 inHg.

StepSolvent/ReagentVolumeNotes
1. Conditioning Methanol (MeOH)5 mLDo not let cartridge dry.
2. Equilibration Milli-Q Water5 mLDo not let cartridge dry.
3. Loading Filtered Sample (pH 7.5)250 - 500 mLFlow rate: 3-5 mL/min. High speed causes breakthrough.
4. Washing 5% MeOH in Water5 mLRemoves salts and highly polar interferences.
5. Drying Vacuum Air10 minsCritical to remove residual water before elution.
6. Elution Pure Methanol2 x 3 mLSoak for 1 min before drawing vacuum for max recovery.
7. Reconstitution Nitrogen (N2) Blowdown~Evaporate to dryness at 40°C. Reconstitute in 1 mL of 90:10 (Water:ACN).
LC-MS/MS Instrumental Parameters

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

  • 0-1 min: 10% B (Isocratic hold)

  • 1-8 min: 10% -> 90% B (Linear ramp)

  • 8-10 min: 90% B (Wash)

  • 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI Positive Mode): The N-demethylation occurs on the desosamine sugar. Consequently, the characteristic fragment ion shifts from 158 m/z (in Clarithromycin) to 144 m/z (in N-Des-CLA).

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
Clarithromycin 748.5158.1 (Desosamine)590.4 (Neutral Loss)25 / 15
N-Desmethyl CLA 734.5 144.1 (Des-Desosamine)576.4 (Loss of Cladinose)28 / 18
Clarithromycin-d3 (IS) 751.5161.1-25

Note: this compound is isobaric with Erythromycin A (~734 m/z). They must be separated chromatographically.[1] N-Des-CLA typically elutes slightly earlier than Clarithromycin due to increased polarity.

Quality Assurance & Troubleshooting

Internal Standards

Use Clarithromycin-d3 as the internal standard (IS). While this compound-d3 is commercially rare, the parent-d3 surrogate provides acceptable correction for matrix effects (ion suppression) in wastewater effluents.

Matrix Effects

Wastewater effluent often causes signal suppression in ESI+.

  • Mitigation: If recovery is <60%, dilute the final extract 1:5 with mobile phase. This dilutes the matrix more than the analyte, often improving S/N ratio.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsEnsure Mobile Phase has 0.1% Formic Acid; check column age.
Low Recovery Sample pH too low during SPEReadjust sample to pH 7.5-8.0. At pH <4, macrolides protonate and may not stick to HLB as effectively.
Interference at 734 m/z Erythromycin co-elutionOptimize Gradient. Erythromycin usually elutes earlier than CLA but close to N-Des-CLA. Verify retention times with pure standards.

Environmental Significance & Interpretation

When analyzing data, report the Metabolite-to-Parent Ratio (MPR) .



  • Raw Sewage: MPR is typically low (< 0.2) as human excretion is the primary source.

  • Treated Effluent: An increasing MPR (> 0.3) suggests biotransformation during activated sludge processing.

  • Disinfected Water: A spike in MPR post-chlorination indicates abiotic transformation, flagging a failure in Total Organic Carbon (TOC) removal prior to disinfection.

References

  • Rubirola, A., et al. (2019). "Characterization of the unknown transformation products derived from clarithromycin and carbamazepine using liquid chromatography/high-resolution mass spectrometry." Science of the Total Environment.

  • US EPA. "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." United States Environmental Protection Agency.

  • McArdell, C. S., et al. (2003). "Occurrence and fate of macrolide antibiotics in wastewater treatment plants and in the Glatt Valley Watershed, Switzerland." Environmental Science & Technology.

  • Barbosa, S., et al. (2016). "Occurrence and removal of organic micropollutants: An overview of the watch list of EU Decision 2015/495." Water Research.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl Clarithromycin Matrix Effects in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of N-Desmethyl Clarithromycin. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during LC-MS/MS analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate and mitigate these common but complex issues, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, substances from your biological sample (like plasma, urine, etc.) can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[2] This is a critical issue in bioanalysis because it can compromise the accuracy, precision, and sensitivity of the method.[2] For this compound, a metabolite of the widely used antibiotic Clarithromycin, accurate measurement is crucial for pharmacokinetic and drug metabolism studies.[3][4]

Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples like plasma?

A2: The most common culprits for matrix effects in plasma samples are phospholipids from cell membranes.[5][6] These molecules are notorious for causing ion suppression in electrospray ionization (ESI), a common ionization technique used in LC-MS/MS.[7] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants or co-administered drugs, can also contribute to matrix effects.[1][8]

Q3: How can I determine if my this compound assay is suffering from matrix effects?

A3: A standard method to assess matrix effects is the post-extraction spike method.[9] This involves comparing the response of the analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects. Another common technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column.[9] A dip or rise in the baseline signal during the elution of a blank matrix extract reveals regions of ion suppression or enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: While not strictly mandatory in all cases, using a SIL-IS, such as this compound-d3 or ¹³C-labeled this compound, is highly recommended and considered the gold standard for mitigating matrix effects.[2][10] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing effective compensation and improving the accuracy and precision of the quantification.[11] If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug, Clarithromycin, may be considered, but its ability to perfectly track the metabolite's matrix effects should be thoroughly validated.[12]

Troubleshooting Guides

Guide 1: Experiencing Poor Reproducibility and Inaccurate Results for this compound.

This guide addresses scenarios where you observe high variability between replicate injections or a significant deviation from expected concentrations in your quality control (QC) samples.

Potential Cause: Significant and variable matrix effects between different sample lots.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimization of N-Desmethyl Clarithromycin Chromatographic Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chromatographic analysis of Clarithromycin and its critical impurity, N-Desmethyl Clarithromycin. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve robust and reliable separation of these compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to the specific challenges encountered in the laboratory.

Our approach is built on the core principles of chromatographic theory and extensive field experience. We aim to empower you not just to solve immediate problems, but to understand the underlying causes, enabling you to proactively optimize your methods for long-term success.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the separation of this compound.

Q1: What are the primary sources of this compound in a sample?

A1: this compound (also known as Clarithromycin EP Impurity D) is a known metabolite of Clarithromycin.[1][2] Its presence can also be attributed to the manufacturing process or as a degradation product.[3] Forced degradation studies have shown that Clarithromycin is susceptible to degradation under various stress conditions, which can lead to the formation of this and other impurities.[3]

Q2: Which chromatographic mode is most effective for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for separating Clarithromycin from its related substances, including this compound.[3] This method leverages the hydrophobicity of the molecules to achieve separation on a non-polar stationary phase.

Q3: What are the typical column and mobile phase chemistries used for this analysis?

A3: The most commonly employed stationary phases are C18 or C8 columns.[3][4] The mobile phase is typically a buffered aqueous solution mixed with an organic modifier, most often acetonitrile.[3][5][6] A phosphate buffer is frequently used to control the pH, which is a critical parameter for this separation.[3][5]

Troubleshooting Guide: Resolving Critical Pairs

A common and critical challenge in the analysis of Clarithromycin is achieving adequate resolution between the main analyte peak and the closely eluting this compound impurity. This section provides a systematic approach to troubleshooting and overcoming this issue.

Scenario: Poor Resolution Between Clarithromycin and this compound

Symptom: The peaks for Clarithromycin and this compound are co-eluting or do not meet the required resolution criteria (e.g., Rs < 1.5).

Initial Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed (Rs < 1.5) check_ph Verify Mobile Phase pH start->check_ph check_temp Confirm Column Temperature check_ph->check_temp pH is correct optimize_mp Optimize Mobile Phase Composition check_ph->optimize_mp pH adjustment needed check_column Assess Column Health check_temp->check_column Temp is correct check_temp->optimize_mp Temp adjustment needed check_column->optimize_mp Column is healthy failure Consult Instrument/Column Manufacturer check_column->failure Column is degraded optimize_flow Adjust Flow Rate optimize_mp->optimize_flow Minor improvement needed success Resolution Achieved optimize_mp->success Significant improvement optimize_flow->success Resolution now acceptable optimize_flow->failure Still no improvement

Caption: A decision-making workflow for troubleshooting poor resolution.

Detailed Troubleshooting Steps

1. Verify Mobile Phase pH

  • Causality: The retention of both Clarithromycin and this compound is highly dependent on the pH of the mobile phase because they are ionizable compounds.[3][7] Clarithromycin has a pKa of 8.76.[8] Small deviations in pH can alter the ionization state of the molecules, leading to significant shifts in retention time and selectivity.[7]

  • Protocol:

    • Prepare a fresh batch of the aqueous buffer.

    • Calibrate your pH meter using fresh, traceable standards.

    • Measure the pH of the buffer before mixing with the organic solvent. Ensure it is within the method's specified range (e.g., pH 4.0 or 4.4).[3]

    • If necessary, adjust the pH dropwise with a suitable acid or base (e.g., phosphoric acid).

2. Confirm and Optimize Column Temperature

  • Causality: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects selectivity and efficiency.[3] Inconsistent or incorrect temperatures can lead to variable retention times and poor resolution.

  • Protocol:

    • Ensure the column oven is set to the temperature specified in your method (e.g., 40°C or 55°C) and has been given adequate time to equilibrate.[3][9]

    • If resolution is still suboptimal, consider a systematic study by varying the temperature in small increments (e.g., ±5°C) to find the optimal setting for your specific column and mobile phase combination.

3. Assess Column Performance and Health

  • Causality: Over time, HPLC columns can degrade due to the accumulation of matrix components or the loss of stationary phase. This leads to a loss of efficiency, resulting in broader peaks and reduced resolution.

  • Protocol:

    • System Suitability Check: Inject a system suitability standard to check for key performance indicators like theoretical plates (N), tailing factor (T), and resolution (Rs). Compare these to the values obtained when the column was new.

    • Column Wash: If performance has declined, attempt to wash the column with a stronger solvent than your mobile phase (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.[3]

    • Column Replacement: If a thorough wash does not restore performance, the column may be at the end of its lifespan and should be replaced.

4. Optimize Mobile Phase Composition

  • Causality: The ratio of organic modifier to aqueous buffer directly impacts the retention of analytes. Fine-tuning this ratio can often improve the separation of closely eluting peaks.

  • Protocol:

    • Isocratic Elution: If you are using an isocratic method, make small, systematic changes to the percentage of organic solvent. For example, if your method uses 55% acetonitrile, try analyzing at 53% and 57%.

    • Gradient Elution: For gradient methods, altering the slope of the gradient can improve resolution. A shallower gradient provides more time for the separation of closely eluting compounds.

ParameterAdjustmentExpected Outcome on Resolution
Mobile Phase pH Ensure accuracy to method specificationsCritical for achieving selectivity
Column Temperature Increase or decrease in small incrementsCan improve peak shape and selectivity
Organic Modifier % Decrease slightlyIncreases retention and may improve resolution
Flow Rate DecreaseCan increase efficiency and improve resolution

Experimental Protocol: Method Optimization Study

This protocol outlines a systematic approach to optimizing the separation of Clarithromycin and this compound.

Objective: To achieve a resolution (Rs) of ≥ 2.0 between Clarithromycin and this compound.

Initial Conditions (Based on common literature):

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.035 M Potassium Dihydrogen Phosphate, pH adjusted to 4.4

  • Mobile Phase B: Acetonitrile

  • Composition: 55% Acetonitrile : 45% Buffer[5]

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

  • Detection: UV at 210 nm[5]

Optimization Workflow

G start Initial Method Rs < 2.0 step1 Step 1: pH Optimization Test pH 4.2, 4.4, 4.6 start->step1 step2 Step 2: Temperature Optimization Test 35°C, 40°C, 45°C step1->step2 Select best pH step3 Step 3: Organic Modifier Optimization Test 53%, 55%, 57% Acetonitrile step2->step3 Select best Temperature end Final Method Rs >= 2.0 step3->end Select best %ACN

Caption: A stepwise approach to method optimization.

Step-by-Step Procedure:

  • pH Optimization:

    • Prepare three batches of the mobile phase with the pH of the aqueous component adjusted to 4.2, 4.4, and 4.6, respectively.

    • Inject your sample/standard under each condition and record the resolution between Clarithromycin and this compound.

    • Select the pH that provides the best separation as the new optimum for the next step.

  • Temperature Optimization:

    • Using the optimal pH determined in the previous step, set the column temperature to 35°C, 40°C, and 45°C.

    • Allow the system to equilibrate at each temperature before injecting the sample.

    • Record the resolution at each temperature and select the optimum setting.

  • Organic Modifier Optimization:

    • With the optimized pH and temperature, prepare mobile phases with slightly different acetonitrile concentrations (e.g., 53%, 55%, 57%).

    • Analyze your sample with each mobile phase composition and determine which provides the baseline resolution.

By following this systematic approach, you can logically and efficiently optimize your chromatographic method, ensuring it is robust and reliable for the routine analysis of Clarithromycin and its impurities.

References

  • Moodley, K., et al. (2020). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. MDPI. Retrieved from [Link]

  • Bahrami, G., et al. (n.d.). Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. Brieflands. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound response in each treatment step relative to.... Retrieved from [Link]

  • Pharmaffiliates. (2025). N-Nitroso this compound: All You Need To Know. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Al-Aani, H., et al. (2023). Development and validation of high-performance liquid chromatography method for determination of clarithromycin in pharmaceutical tablets. PubMed. Retrieved from [Link]

  • Bahrami, G., et al. (2013). Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies. NIH. Retrieved from [Link]

  • Alam, M. M., et al. (2017). Development and Validation of RP-HPLC Method for Quantitation of Clarithromycin in Matrix Tablet Dosage Form. ResearchGate. Retrieved from [Link]

  • Nayak, R. K., et al. (2021). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). Research and Reviews. Retrieved from [Link]

  • Tsuji, A., et al. (1993). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Analytical Method Validation of N-Desmethyl Clarithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of N-Desmethyl Clarithromycin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and troubleshooting strategies associated with the quantification of this primary metabolite of Clarithromycin. As your dedicated application scientist, my goal is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring your method is both robust and reliable.

Introduction to this compound Analysis

This compound is a key metabolite in understanding the pharmacokinetics and metabolism of the macrolide antibiotic, Clarithromycin.[1] Accurate quantification of this metabolite is crucial for drug interaction studies and for evaluating the activity of liver enzymes, particularly CYP3A4.[1] However, its structural similarity to the parent drug and its presence in complex biological matrices present unique analytical challenges. This guide will walk you through these challenges with practical, experience-based solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when developing an analytical method for this compound.

Q1: What are the primary analytical techniques for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and effective techniques. While HPLC with UV detection is possible, the lack of a strong chromophore in macrolides often necessitates detection at low wavelengths (around 205-215 nm), which can lead to interference from matrix components.[2][3] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[4][5][6]

Q2: What are the key validation parameters I need to assess according to regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7] For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) also emphasize the assessment of matrix effects, recovery, and stability under various conditions.

Q3: What are the expected mass transitions for this compound in LC-MS/MS analysis?

A3: For this compound, you can typically monitor the transition of the protonated molecular ion to a specific product ion. Based on its structure and fragmentation patterns of similar macrolides, you would expect a precursor ion [M+H]⁺ and a characteristic product ion resulting from the cleavage of the glycosidic bond. For Clarithromycin, a common transition is m/z 748.5 -> 158.2.[4] For this compound, you would adjust the precursor ion mass accordingly.

Q4: How stable is this compound in biological samples?

A4: While specific stability data for this compound can be method-dependent, the parent drug, Clarithromycin, has been shown to be stable in human plasma for at least 24 hours at room temperature and for extended periods when frozen at -20°C.[6] It is also stable through multiple freeze-thaw cycles.[6] However, it is crucial to perform your own stability studies for this compound in the specific matrix and storage conditions of your experiment, as metabolites can have different stability profiles than the parent compound. Clarithromycin is known to be labile in acidic conditions, which should be a consideration during sample preparation.[2]

Troubleshooting Guide: Common Challenges and Solutions

This section delves into specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Challenge 1: Poor Chromatographic Resolution Between Clarithromycin and this compound

Causality: Due to their high structural similarity, achieving baseline separation between the parent drug and its N-desmethyl metabolite can be challenging. Inadequate separation leads to inaccurate quantification.

Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

    • Modify pH: The pH of the aqueous portion of your mobile phase can significantly impact the ionization state and, therefore, the retention of these basic compounds. Experiment with a pH range of 3.5 to 7.5, ensuring it is compatible with your column's specifications.

    • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the pH effectively and provide consistent retention times.

  • Column Selection:

    • If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a cyano phase, which can offer different interaction mechanisms.

    • Using a column with a smaller particle size (e.g., sub-2 µm) can significantly improve peak efficiency and resolution, although this will increase backpressure.

  • Temperature Control: Operating the column at an elevated temperature (e.g., 40-55°C) can improve peak shape and may enhance resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[2]

Challenge 2: Inconsistent Peak Areas and Poor Reproducibility

Causality: This issue often points to problems with sample preparation, system stability, or matrix effects, leading to unreliable quantitative data.

Troubleshooting Protocol:

  • Evaluate Sample Extraction:

    • Protein Precipitation: While simple, it may not provide the cleanest extracts. If you are seeing significant matrix effects, consider a more rigorous sample cleanup.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can provide cleaner samples, reducing matrix interference. Optimize the extraction solvent (for LLE) or the sorbent and elution solvents (for SPE) to maximize recovery of this compound while minimizing co-extraction of interfering substances.

  • Assess for Matrix Effects:

    • Post-Column Infusion: This experiment will identify regions in your chromatogram where ion suppression or enhancement occurs.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.

  • Internal Standard (IS) Selection:

    • The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, choose a structurally similar compound with similar chromatographic and mass spectrometric behavior. For Clarithromycin analysis, Erythromycin or Roxithromycin have been successfully used as internal standards.[6]

Challenge 3: Peak Tailing or Fronting

Causality: Poor peak shape can compromise integration and reduce resolution. Tailing is often caused by secondary interactions between the basic analyte and acidic silanols on the silica-based column packing, while fronting can indicate column overload or a void in the column.

Troubleshooting Protocol:

  • For Peak Tailing:

    • Mobile Phase pH: Ensure the pH is appropriate to keep the analyte in a single ionic form.

    • Ionic Strength: Increase the buffer concentration in your mobile phase to help mask residual silanol groups on the stationary phase.

    • Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol interactions.

    • Consider a Mobile Phase Additive: A small amount of a competing base, like triethylamine, can sometimes improve the peak shape of basic compounds, but this is often not ideal for MS applications.

  • For Peak Fronting:

    • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.

    • Check for Column Voids: If all peaks are fronting, it may indicate a problem with the column itself. This can sometimes be rectified by reversing and flushing the column (check manufacturer's instructions first).

Experimental Protocols

Sample Preparation: Protein Precipitation (A Quick and Simple Approach)
  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Typical LC-MS/MS Parameters for Macrolide Analysis

This serves as a starting point; optimization for your specific instrumentation is necessary.

ParameterTypical Setting
HPLC Column C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Data Presentation: Expected Validation Parameters

The following table provides an example of typical acceptance criteria for a bioanalytical method validation, based on FDA guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Stability (Freeze-Thaw, Short-term, Long-term) % Change within ±15% of nominal concentration

Visualizing the Workflow

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for the quantification of this compound in biological samples.

Troubleshooting Decision Tree for Peak Shape Issues

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed AllPeaks Are all peaks affected? Start->AllPeaks SpecificPeaks Only analyte/basic peaks affected? AllPeaks->SpecificPeaks No CheckSystem Check for system issues: - Column void - Blocked frit - Leaks AllPeaks->CheckSystem Yes Tailing Is the peak tailing? SpecificPeaks->Tailing Yes ReverseFlush Reverse flush or replace column CheckSystem->ReverseFlush Fronting Is the peak fronting? Tailing->Fronting No AdjustMobilePhase Adjust mobile phase: - Optimize pH - Increase buffer strength Tailing->AdjustMobilePhase Yes ReduceConcentration Reduce sample concentration Fronting->ReduceConcentration Yes NewColumn Use high-purity, end-capped column AdjustMobilePhase->NewColumn

Caption: A decision tree for troubleshooting common peak shape problems in HPLC.

References

  • Title: Sensitive liquid chromatography-tandem mass spectrometry method for the determination of clarithromycin in human plasma Source: PubMed URL: [Link]

  • Title: Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay Source: Longdom Publishing URL: [Link]

  • Title: Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay Source: Longdom Publishing URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Development and validation of high-performance liquid chromatography method for determination of clarithromycin in pharmaceutical tablets Source: PubMed URL: [Link]

  • Title: Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation Source: MDPI URL: [Link]

  • Title: A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization Source: Iranian Journal of Basic Medical Sciences URL: [Link]

  • Title: Available analytical method for macrolide antibiotic Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells Source: PubMed URL: [Link]

  • Title: A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples Source: ResearchGate URL: [Link]

  • Title: MS spectra of N-desmethyl-erythromycin A and N-desmethyl-clarithromycin. Source: ResearchGate URL: [Link]

  • Title: Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma Source: Brieflands URL: [Link]

Sources

Technical Support Center: N-Desmethyl Clarithromycin Interference

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the bioanalytical challenges associated with N-Desmethyl Clarithromycin , specifically focusing on its interference in LC-MS/MS assays. This metabolite presents a classic "isobaric trap" for researchers using Erythromycin as an Internal Standard (IS) and requires precise chromatographic separation to avoid quantification errors.

Subject: Troubleshooting Isobaric Interference & Bioanalytical Anomalies in Macrolide Assays

Executive Summary: The "Isobaric Trap"

In biological samples, This compound (N-Des-CLA) is a metabolite of Clarithromycin and a known impurity (EP Impurity D). Its molecular weight (approx. 733.9 Da) and protonated ion ([M+H]⁺ m/z 734.5) are isobaric with Erythromycin , a compound frequently used as an Internal Standard (IS) in older or cost-sensitive methods.[1]

If your assay uses Erythromycin as an IS, the presence of this compound in patient samples will cause variable IS response , leading to failed batches and inaccurate quantification.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am seeing "ghost peaks" or high variability in my Internal Standard (Erythromycin) channel. Is this interference?

A: Yes, this is the hallmark of this compound interference.

  • The Mechanism: Clarithromycin is metabolized to this compound (loss of -CH₃ group).

  • The Conflict:

    • Erythromycin (IS): [M+H]⁺ 734.5

      
      158.2  (Cladinose sugar fragment)
      
    • N-Desmethyl CLA: [M+H]⁺ 734.5

      
      158.2  (Cladinose sugar fragment)
      
  • The Symptom: In patient samples (which contain the metabolite), you see a peak in the IS channel that is absent in your calibration standards (which only contain the drug and IS). If they co-elute, your IS area count increases, causing the calculated concentration of Clarithromycin to be underestimated .

Q2: Can I distinguish them using different MRM transitions?

A: It is difficult but possible. Both compounds fragment predominantly to the cladinose sugar (m/z 158), which is the most sensitive transition.

  • Standard Transition (Interference Prone):

    
    
    
  • Alternative Transitions: You may attempt to monitor secondary fragments, but sensitivity often drops by >90%.

    • Recommendation: Do not rely solely on MS transitions for differentiation. Chromatographic separation is required.[1]

Q3: Is this compound a major metabolite in humans?

A: It is generally considered a minor metabolite compared to 14-Hydroxy Clarithromycin (the major active metabolite). However, its abundance is non-negligible in:

  • Renal Impairment: Accumulation of minor metabolites can occur.

  • High-Dose Studies: Metabolic saturation may shunt pathways toward N-demethylation.

  • Environmental/Wastewater Samples: N-Desmethyl CLA is a persistent transformation product.

Module 2: Experimental Protocols & Solutions

Protocol A: Chromatographic Resolution Strategy

If you must use Erythromycin as an IS, you must separate it from N-Desmethyl CLA.

ParameterRecommended ConditionWhy?
Column Phenyl-Hexyl or C18 with high carbon loadPhenyl phases often provide better selectivity for macrolide structural isomers.
Mobile Phase B Methanol (instead of Acetonitrile)Methanol often provides different selectivity for macrolides, aiding the separation of the N-methyl vs. N-H difference.
Gradient Slope Shallow (e.g., 5% change per min) around elutionFast gradients (ballistic) will co-elute the isobaric pair.
pH Modifier Ammonium Hydroxide (pH > 8) or Formic Acid (pH 3)Macrolides are basic. High pH improves peak shape and retention, potentially enhancing resolution.
Protocol B: The "Gold Standard" Fix (Switching IS)

The only robust way to eliminate this interference without sacrificing throughput is to change the Internal Standard.

  • Discontinue Erythromycin IS.

  • Adopt Stable Isotope Labeled (SIL) IS: Use Clarithromycin-d3 or Clarithromycin-13C,d3 .

    • Mass Shift: The SIL-IS will appear at m/z 751.5 (or similar), completely avoiding the 734.5 interference channel.

    • Cost vs. Benefit: While SIL-IS is more expensive, it eliminates the need for extended chromatographic runs to separate the interferent.

Module 3: Visualizing the Interference Pathway

The following diagram illustrates the metabolic pathway and the analytical conflict point.

G CLA Clarithromycin (Parent Drug) [M+H]+ = 748.5 OH_CLA 14-OH Clarithromycin (Major Metabolite) [M+H]+ = 764.5 CLA->OH_CLA CYP3A4 (Major) ND_CLA This compound (Minor Metabolite/Interferent) [M+H]+ = 734.5 CLA->ND_CLA CYP3A4 (Minor) MS Mass Spectrometer Channel m/z 734.5 -> 158.2 ND_CLA->MS Detected (Interference) ERY Erythromycin (Internal Standard) [M+H]+ = 734.5 ERY->MS Detected (Intended Signal)

Caption: Figure 1. The "Isobaric Trap." Both the metabolite (this compound) and the Internal Standard (Erythromycin) share the same mass-to-charge ratio, competing for detection in the same MS channel.

Module 4: Summary of Quantitative Data

Table 1: Mass Transitions & Interference Potential

CompoundPrecursor Ion (m/z)Product Ion (m/z)Interference RiskNotes
Clarithromycin 748.5158.2LowParent drug.
14-OH Clarithromycin 764.5158.2LowMajor metabolite. Distinct mass.[1][2]
N-Desmethyl CLA 734.5 158.2 HIGH Interferes with Erythromycin.
Erythromycin (IS) 734.5 158.2 HIGH Interferes with N-Desmethyl CLA.
Clarithromycin-d3 (IS) 751.5158.2NoneRecommended replacement IS.

References

  • Rubirola, A., et al. (2019).[2] Characterization of this compound as a Transformation Product in Water Treatment. ResearchGate.

  • Nduka, J.K., et al. (2021). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using LC-HR-MS. National Institutes of Health (PMC).

  • FDA/EMA Guidelines.Bioanalytical Method Validation Guidance for Industry. (General Reference for IS selection and selectivity).
  • Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites. (Methodology for macrolide separation).

Sources

Technical Support Center: Forced Degradation Studies of N-Desmethyl Clarithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies focusing on N-Desmethyl Clarithromycin. As a critical impurity and metabolite of the macrolide antibiotic Clarithromycin, understanding its formation and stability under stress conditions is paramount for ensuring drug product safety, efficacy, and regulatory compliance.[1][2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into the nuances of these experiments. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for generating robust, reliable data in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purpose and strategy of forced degradation studies for this compound within the context of its parent API, Clarithromycin.

Q1: Why is a forced degradation study necessary for an impurity like this compound?

A1: Forced degradation, or stress testing, is a cornerstone of drug development mandated by regulatory bodies like the ICH (International Council for Harmonisation).[3] For an impurity such as this compound, these studies are critical for several reasons:

  • Pathway Elucidation: It helps identify the likely degradation pathways of the parent drug, Clarithromycin, revealing how this compound and other degradants are formed.[4][5]

  • Method Validation: It is essential for developing and validating stability-indicating analytical methods. The goal is to prove that your analytical method (e.g., HPLC) can accurately separate and quantify this compound from Clarithromycin, other impurities, and their degradation products.[3]

  • Formulation Development: Understanding how the impurity behaves under stress helps in developing stable drug formulations by identifying conditions that minimize its formation.

  • Safety and Efficacy: Degradation can lead to a loss of potency of the active pharmaceutical ingredient (API) and the formation of potentially toxic byproducts. While this compound is often described as inactive, its further degradation could yield unknown compounds.[4]

Q2: What are the primary stress conditions I should apply according to ICH guidelines?

A2: The ICH Q1A(R2) guideline provides the framework for stress testing.[3] The principal conditions are:

  • Hydrolysis: Across a range of pH values (typically acidic and basic).

  • Oxidation: Using an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).

  • Photolysis: Exposure to light, including both UV and visible spectra.

  • Thermal: Exposure to high temperatures.

The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[3] This level of degradation is generally sufficient to produce and detect significant degradation products for analytical method validation.

Q3: Should I perform the study on this compound directly or on the parent drug, Clarithromycin?

A3: The standard approach is to perform the forced degradation study on the parent drug, Clarithromycin . The primary objective is to observe the formation of this compound and other degradants from the API under stress. This mimics the real-world scenario of what might happen in a drug product. If a reference standard for this compound is available, it should be subjected to the same stress conditions in parallel. This "co-stressing" helps in unequivocally identifying the this compound peak in the chromatogram of the stressed Clarithromycin sample and assessing its own stability.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments, focusing on the underlying scientific principles.

Q4: I am performing acid hydrolysis on Clarithromycin, but I see multiple degradation peaks. How do I identify this compound and what are the other peaks?

A4: This is a common and expected outcome. Macrolide antibiotics like Clarithromycin have several labile sites susceptible to acid-catalyzed degradation.

  • Primary Degradation Pathway: The most prominent degradation pathway under acidic conditions is the hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolactone ring.[6][7] This results in the formation of descladinosyl-clarithromycin, which will be a major peak.

  • Identifying this compound: The N-demethylation process is typically a minor pathway under hydrolytic stress compared to the cleavage of cladinose. To identify it:

    • Co-injection: The most reliable method is to co-inject your stressed sample with a certified reference standard of this compound.

    • Mass Spectrometry (LC-MS): Use LC-MS to identify the peak corresponding to the correct mass-to-charge ratio (m/z) of this compound.

    • Relative Retention Time (RRT): If you have previously characterized the impurity profile, use the established RRT for identification.

The diagram below illustrates the primary degradation points on the Clarithromycin molecule.

Caption: Key degradation sites on the Clarithromycin molecule.

Q5: My oxidative degradation with 3% H₂O₂ is almost instantaneous. How can I control the reaction to achieve the target 5-20% degradation?

A5: The dimethylamino group on the desosamine sugar of Clarithromycin is highly susceptible to oxidation, leading to rapid degradation.[5][] Instantaneous degradation provides no useful information. To control the reaction:

  • Lower H₂O₂ Concentration: Decrease the concentration of hydrogen peroxide significantly. Start with 0.1% or 0.3% H₂O₂ and progressively increase if needed.

  • Reduce Temperature: Perform the experiment at room temperature or even in an ice bath instead of at elevated temperatures. Reaction kinetics are highly temperature-dependent.

  • Shorten Exposure Time: Monitor the reaction at very short intervals (e.g., 5, 15, 30 minutes) to find the time point that yields the desired degradation level.

  • Matrix Effects: Be aware that the solvent can influence the reaction rate. Performing the reaction in methanol versus acetonitrile/water can yield different results.

The primary oxidative degradation products are typically Clarithromycin N-oxide and, to a lesser extent, this compound.[5][]

Q6: I'm not observing any significant degradation under thermal or photolytic stress. Is this normal?

A6: Yes, this is a frequently observed result. Clarithromycin is relatively stable against thermal and photolytic stress, particularly in the solid state.[][9]

  • For Thermal Stress: If you see no degradation in solution at 70°C, you may need to use more aggressive conditions, such as refluxing for an extended period. For solid-state testing, temperatures might need to be increased (e.g., 100°C), but be cautious not to exceed the melting point, as this would constitute a phase change, not just thermal stress.[]

  • For Photolytic Stress: Ensure you are complying with ICH Q1B guidelines for photostability testing, which specify the total illumination (in lux hours) and UV energy (in watts/square meter). If no degradation is seen, the molecule can be declared photostable. Note that degradation is sometimes observed under prolonged exposure to natural daylight that may not be apparent with shorter-term exposure to a UV lamp.[]

Part 3: Experimental Protocols & Data Summary

This section provides detailed, step-by-step methodologies for key experiments and a summary table for easy reference.

Overall Experimental Workflow

The general workflow for all forced degradation experiments follows a consistent pattern of stress, neutralization, and analysis.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Quenching & Analysis A Prepare Stock Solution of Clarithromycin (e.g., 1 mg/mL in Methanol) C Aliquot Stock Solution into separate vials for each stress condition A->C B Prepare Stress Reagents (HCl, NaOH, H2O2) D Add Stress Reagent and incubate (Time & Temp as per protocol) B->D C->D E Quench/Neutralize Reaction (Critical Step!) D->E After specified time F Dilute to final concentration with mobile phase E->F G Analyze via Validated Stability-Indicating HPLC Method F->G

Caption: General workflow for a forced degradation experiment.

Detailed Protocols

1. Acid Hydrolysis

  • Objective: To induce degradation via acid-catalyzed hydrolysis.

  • Procedure:

    • To 1 mL of Clarithromycin stock solution (1 mg/mL in methanol), add 1 mL of 1.0 M HCl.

    • Incubate the solution in a water bath at 70°C.[]

    • Withdraw aliquots at specific time points (e.g., 1, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent volume of 1.0 M NaOH. Causality: This step is crucial to stop the degradation reaction and protect the HPLC column from extreme pH.

    • Dilute the neutralized sample to the target concentration (e.g., 100 µg/mL) with mobile phase.

    • Inject into the HPLC system. A significant portion of the drug is expected to degrade within 24 hours.[]

2. Alkaline Hydrolysis

  • Objective: To induce degradation via base-catalyzed hydrolysis.

  • Procedure:

    • To 1 mL of Clarithromycin stock solution (1 mg/mL in methanol), add 1 mL of 0.1 M NaOH. Note: Clarithromycin is highly labile in alkaline conditions; a lower concentration of base is used compared to acid.[][10]

    • Incubate at room temperature.

    • Withdraw aliquots at shorter time points (e.g., 15, 30, 60 minutes).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

    • Dilute and analyze as described for acid hydrolysis.

3. Oxidative Degradation

  • Objective: To induce degradation via oxidation.

  • Procedure:

    • To 1 mL of Clarithromycin stock solution (1 mg/mL in methanol), add 1 mL of 3.0% (w/v) H₂O₂.[]

    • Keep the solution at room temperature and protect from light.

    • Monitor the reaction at short intervals (e.g., 15, 30, 60 minutes) due to the potential for rapid degradation.[]

    • Dilute the sample directly with the mobile phase to the target concentration. No quenching step is typically required, but samples should be analyzed promptly.

    • Inject into the HPLC system.

4. Thermal Degradation

  • Objective: To evaluate the stability of the drug at elevated temperatures.

  • Procedure:

    • Solution: Maintain a solution of Clarithromycin at 70°C for up to 5 days.[]

    • Solid State: Place a thin layer of solid Clarithromycin powder in a petri dish and keep it in an oven at 100°C for 4 hours.[]

    • For analysis, cool the samples, dissolve/dilute to the target concentration, and inject. Minimal degradation is expected.[]

5. Photolytic Degradation

  • Objective: To evaluate stability under light exposure.

  • Procedure:

    • Expose a solution of Clarithromycin (in a transparent container) to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Run a parallel experiment with a control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze both samples by HPLC. Minimal degradation is expected under UV lamps, but some degradation may occur under natural light over several days.[]

Data Presentation: Summary of Stress Conditions

The following table summarizes typical experimental conditions and expected outcomes for Clarithromycin, which will be relevant for studying the formation of this compound.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation of ClarithromycinPrimary Degradation Products
Acid Hydrolysis 1.0 M HCl70°C24 hoursExtensive (60-90%)[]Descladinosyl-Clarithromycin
Alkaline Hydrolysis 0.1 M NaOHRoom Temp1-2 hoursExtensive/Complete[][10]Products of macrolactone ring hydrolysis
Oxidation 3.0% H₂O₂Room Temp15-60 minSignificant (~15-30%)[]Clarithromycin N-oxide, this compound
Thermal (Solid) Dry Heat100°C4 hoursMinimal/None[]-
Photolysis ICH Q1B Light SourceAmbientPer ICH Q1BMinimal/None[]-

References

  • Hu, Y., et al. (2012). Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment. Environmental Science and Pollution Research, 19(8), 3447-3455. Available at: [Link]

  • Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 267-276. Available at: [Link]

  • Wright, G. D. (2005). Inactivation of the macrolide erythromycin by hydrolysis. Macrolides in Medicinal Chemistry, 4, 69-80. Available at: [Link]

  • Mitchell, S. M., et al. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Chemosphere, 122, 107-115. Available at: [Link]

  • Rodino, E., et al. (2019). Biodegradation of carbamazepine and clarithromycin by Trichoderma harzianum and Pleurotus ostreatus investigated by liquid chromatography-high resolution mass spectrometry. Science of The Total Environment, 687, 1063-1072. Available at: [Link]

  • Matabane, M. Z., et al. (2020). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Molecules, 25(21), 5181. Available at: [Link]

  • Dodd, M. C., et al. (2009). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Water Research, 43(1), 244-252. Available at: [Link]

  • Rubirola, A., et al. (2019). Formation of new disinfection by-products of priority substances (Directive 2013/39/UE and Watch List) in drinking water treatment. Water Research, 164, 114917. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 10, 2026, from [Link]

  • Matabane, M. Z., et al. (2020). Figure 9: Forced degradation data for CLA following exposure to stress conditions for 12 h. In Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Available at: [Link]

  • Biradar, S., et al. (2023). QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. Journal of Advanced Scientific Research, 14(1), 15-24. Available at: [Link]

  • Arsand, J. B., et al. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. Photochemistry and Photobiology, 97(5), 1039-1047. Available at: [Link]

  • Erah, P. O., et al. (1996). Acid-Catalyzed Degradation of Clarithromycin and Erythromycin B: A Comparative Study Using NMR Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1273-1280. Available at: [Link]

Sources

Technical Support Center: Stability-Indicating HPLC Method for N-Desmethyl Clarithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the development and troubleshooting of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for N-Desmethyl Clarithromycin. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights to navigate the complexities of this analytical challenge.

This compound is a primary metabolite of the macrolide antibiotic Clarithromycin.[1][2] Its quantification is crucial for pharmacokinetic studies, impurity profiling, and stability testing of the parent drug. A stability-indicating method is one that can accurately and selectively quantify the analyte in the presence of its degradation products, process impurities, and other potential interferences.[3][4] This guide will address common issues encountered during method development and validation, offering logical solutions grounded in scientific principles.

Frequently Asked Questions (FAQs)

General Method Development

Q1: Where should I start with developing a stability-indicating HPLC method for this compound?

A1: Begin by understanding the physicochemical properties of this compound. Key parameters include its molecular weight (approximately 733.9 g/mol ), polarity, and UV absorbance.[1][5] Due to the weak UV absorbance of macrolide antibiotics, detection can be challenging.[6] While UV detection around 205-210 nm is common for macrolides, this can lead to high background noise.[6][7] Consider exploring alternative detection methods like electrochemical detection (ECD) or mass spectrometry (MS) for enhanced sensitivity and selectivity.[6][8]

For the chromatographic separation, a reversed-phase (RP) C18 column is a good starting point.[9] Macrolides can be challenging to separate on standard C18 columns due to their polar nature.[8] Experiment with different stationary phases, such as those with embedded polar groups, which can improve retention and selectivity.[8] The mobile phase will typically consist of an acetonitrile or methanol gradient with a buffered aqueous phase. The pH of the buffer is a critical parameter to optimize for achieving good peak shape and resolution.

Q2: What are the typical forced degradation conditions I should employ?

A2: Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of your method.[10][11] According to ICH guidelines, stress testing should include exposure to acidic, alkaline, oxidative, thermal, and photolytic conditions.[10][12]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 80°C for 12 hours[10]
Base Hydrolysis 0.1 M NaOH at 80°C for 12 hours[10]
Oxidation 3-30% H₂O₂ at room temperature or slightly elevated temperature[10][13]
Thermal Degradation Dry heat (e.g., 80°C) for an extended period
Photostability Exposure to UV and visible light (e.g., 500 W/m² for 12 hours)[10]

The goal is to achieve partial degradation (typically 10-30%) to ensure that the analytical method can separate the intact drug from its degradation products.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying and resolving the root cause.

Chromatographic Issues

Q3: I'm observing poor peak shape (tailing or fronting) for this compound. What could be the cause and how can I fix it?

A3: Poor peak shape is a common issue in HPLC and can significantly impact the accuracy and precision of your results.[14]

Workflow for Troubleshooting Poor Peak Shape:

Caption: Troubleshooting workflow for poor peak shape.

In-depth Explanation:

  • Peak Tailing: This is often caused by secondary interactions between the basic amine group of this compound and acidic silanol groups on the silica-based column packing.[14] Modifying the mobile phase pH can help to keep the analyte in a single ionic form. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also mask the active silanol groups. Column overload, where too much sample is injected, can also lead to tailing.[14]

  • Peak Fronting: This is less common and is often a sign of sample overload or a mismatch between the sample solvent and the mobile phase.[14] If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to broaden and front.

Q4: My retention times are drifting or inconsistent. What should I check?

A4: Retention time instability can compromise the reliability of your method.

Logical Relationship for Retention Time Instability:

G cluster_0 Potential Causes cluster_1 Troubleshooting Steps A Mobile Phase Issues E Ensure proper mobile phase preparation and degassing A->E B Pump and System Leaks F Check for leaks in fittings, seals, and tubing B->F C Column Equilibration G Allow sufficient time for column equilibration C->G D Temperature Fluctuations H Use a column oven for temperature control D->H

Caption: Troubleshooting retention time instability.

Detailed Insights:

  • Mobile Phase: Inconsistent mobile phase composition is a frequent culprit.[15] Ensure accurate preparation and thorough degassing to prevent bubble formation in the pump. For gradient elution, ensure the pump's proportioning valves are functioning correctly.

  • System Leaks: Even a small leak can cause pressure fluctuations and lead to shifting retention times.[14] Systematically check all connections from the pump to the detector.

  • Column Equilibration: Inadequate equilibration of the column with the mobile phase, especially when changing mobile phases or after a shutdown, can cause retention times to drift.

  • Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning. Using a column oven is highly recommended to maintain a stable temperature.

Method Validation Challenges

Q5: I am struggling to achieve adequate resolution between this compound and a closely eluting degradation product. What are my options?

A5: Achieving baseline separation is critical for a stability-indicating method.

Experimental Workflow for Improving Resolution:

Caption: Workflow for optimizing chromatographic resolution.

Expert Commentary:

  • Mobile Phase Optimization: This is often the most effective way to improve resolution. Systematically varying the gradient profile, the type of organic modifier, and the pH of the aqueous phase can significantly alter the selectivity of the separation.

  • Stationary Phase Selectivity: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Different stationary phases will offer different retention mechanisms and selectivities.

  • Efficiency: Reducing the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), leading to narrower peaks and better resolution. Similarly, optimizing the temperature can improve efficiency and may also affect selectivity.

Q6: My method validation fails the accuracy and precision criteria. What are the likely causes?

A6: Failure to meet accuracy and precision requirements as defined by ICH guidelines indicates a fundamental issue with the method's reliability.[16][17]

Root Cause Analysis for Accuracy and Precision Failures:

Potential CauseTroubleshooting Action
Inaccurate Standard Preparation Verify the purity of the reference standard. Use a calibrated analytical balance and Class A volumetric glassware.
Sample Preparation Inconsistency Ensure complete extraction of the analyte from the sample matrix. Validate the sample preparation procedure for recovery.
Integration Errors Review the peak integration parameters. Ensure consistent integration of the main peak and any related impurities.
System Suitability Failure Confirm that the HPLC system is performing within specifications (e.g., injection precision, pump performance).[17]
Non-linearity Verify the linearity of the method over the intended concentration range.[16]

Conclusion

Developing a robust and reliable stability-indicating HPLC method for this compound requires a systematic and logical approach. By understanding the underlying scientific principles and anticipating common challenges, you can efficiently develop and validate a method that is fit for its intended purpose. This guide provides a framework for troubleshooting, but remember that careful observation and documentation are your most valuable tools in the laboratory.

References

  • Patel, S., & Sardhara, B. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(3), 233–239. Available from: [Link]

  • PubChem. N-nitroso-desmethyl-clarithromycin. Available from: [Link]

  • PubChem. N-Desmethylclarithromycin. Available from: [Link]

  • Makoni, P. A., Chikukwa, M. T. R., Khamanga, S. M. M., & Walker, R. B. (2019). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Scientia Pharmaceutica, 87(4), 31. Available from: [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Available from: [Link]

  • Amini, H., & Ahmadiani, A. (2005). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Iranian Journal of Pharmaceutical Research, 4(2), 95-100. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. Forced degradation data for CLA following exposure to stress conditions... Available from: [Link]

  • MDPI. (2022). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Molecules, 27(15), 4997. Available from: [Link]

  • Gáspár, A., & Kardos, S. (2001). A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 589-597. Available from: [Link]

  • OUCI. Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms. Available from: [Link]

  • ResearchGate. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. British Journal of Pharmacy, 1(1). Available from: [Link]

  • Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-42. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • ResearchGate. Results of force degradation studies clarithromycin, amoxicillin, and vonoprazan. Available from: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Biradar, S., & Kumar, A. (2023). QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. Journal of Advanced Scientific Research, 14(1), 15-24. Available from: [Link]

Sources

"N-Desmethyl Clarithromycin" co-elution with other metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting "N-Desmethyl Clarithromycin" Co-elution Ticket ID: #CLA-MET-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Issue: You are observing a peak in the This compound (NDC) mass channel that elutes at the same retention time as the parent drug (Clarithromycin, CLA ) or its other major metabolite (14-Hydroxy Clarithromycin, 14-OH-CLA ).

The Core Problem: In LC-MS/MS analysis of macrolides, "co-elution" is often a misdiagnosis of one of three distinct phenomena:

  • True Chromatographic Co-elution: The metabolites and parent are not physically separated by the column.

  • In-Source Fragmentation (ISF): The parent molecule (CLA) degrades in the ion source to mimic the metabolite (NDC), creating a "ghost peak" in the NDC channel.

  • Isobaric Interference: 14-OH-CLA and NDC have distinct masses, but poor mass resolution or adduct formation can cause overlap.

Immediate Action Required: Do not simply adjust the gradient yet. You must first determine if the peak is real or an artifact.

Diagnostic Workflow (The "Triage")

Before altering your method, execute this logic flow to identify the root cause.

DiagnosticTree Start Symptom: Peak in NDC Channel at Parent RT Step1 Inject Pure Parent Standard (High Concentration) Start->Step1 Decision1 Is there a peak in the NDC channel? Step1->Decision1 ResultA Yes: In-Source Fragmentation or Impurity in Standard Decision1->ResultA Peak Detected ResultB No: True Co-elution in Sample Matrix Decision1->ResultB No Peak ActionA Action: Check Standard Purity & Optimize Source Temp/Voltage ResultA->ActionA ActionB Action: Optimize Chromatography (See Module 3) ResultB->ActionB

Figure 1: Decision tree to differentiate between chromatographic co-elution and instrumental artifacts.

Module 1: Mass Spectrometry Optimization

The most common error in Clarithromycin metabolite analysis is selecting MRM transitions that suffer from "crosstalk" or lack specificity.

The Science of Interference
  • Clarithromycin (CLA): Precursor

    
    [1]
    
  • This compound (NDC): Precursor

    
     (Loss of -14 Da)
    
  • 14-Hydroxy Clarithromycin (14-OH): Precursor

    
     (Gain of +16 Da)
    

While the precursor masses differ, the fragment ions are often identical. Both the parent and metabolites contain the cladinose and desosamine sugars.

Recommended MRM Transitions

To avoid cross-talk, you must select transitions that are specific to the structural modification.

AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone (V)Collision (eV)Rationale
Clarithromycin 748.5158.21003025Desosamine sugar fragment (Standard).
N-Desmethyl CLA 734.5158.2 1003025Warning: If N-demethylation is on the desosamine, this fragment should shift to 144. However, many validated methods [1, 2] use 158, implying the loss is from the cladinose or the fragment is stable. Test 144.2 as an alternative.
14-OH CLA 764.5158.2100302514-OH is on the macrolide ring; sugar fragment remains 158.
Roxithromycin (IS) 837.5679.41003520Neutral loss of cladinose sugar (-158).

Critical Troubleshooting Step: If you see high background in the NDC channel:

  • Check Source Temperature: High temperatures (>500°C) can cause thermal degradation of CLA into NDC-like species (loss of methyl). Lower the source temperature to 350-400°C.

  • Declustering Potential (DP): excessively high DP can cause in-source fragmentation. Perform a DP ramp experiment.

Module 2: Chromatographic Resolution

If you confirmed "True Co-elution" in the diagnostic phase, you must improve separation. NDC is more polar than CLA, but often co-elutes with 14-OH-CLA.

Column Selection Strategy

Standard C18 columns often fail to separate the 14-OH and N-Desmethyl metabolites because the hydrophobicity change is minimal.

Column ChemistrySelectivity Factor (

)
RecommendationMechanism
C18 (Standard) ModerateBaseline Good for Parent, but metabolites may bunch together.[2]
Phenyl-Hexyl HighPreferred The

-

interactions with the macrolide ring offer superior selectivity for the structural isomers.
Pentafluorophenyl (PFP) HighAlternative Excellent for separating polar metabolites and isomers.
Optimized Gradient Protocol
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0 - 5.0). Note: Higher pH (up to 6.5) improves peak shape for macrolides but reduces column life on standard silica.

  • Mobile Phase B: Acetonitrile (MeOH causes higher backpressure and different selectivity).

Step-by-Step Gradient:

  • Initial: Hold at 10% B for 0.5 min (Focus the band).

  • Ramp: 10% to 60% B over 4.0 min (Shallow gradient is key for metabolite separation).

  • Wash: 95% B for 1.0 min.

  • Re-equilibrate: 2.0 min.

Module 3: Sample Preparation

Matrix effects (phospholipids) often elute in the same window as Clarithromycin metabolites, causing "co-elution" that manifests as ion suppression (loss of signal) rather than an interfering peak.

Protocol: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for macrolides as it removes phospholipids effectively.

  • Aliquot: 200 µL Plasma.

  • Buffer: Add 50 µL 0.1 M Sodium Carbonate (pH 9.8). Macrolides are basic; high pH drives them into the organic phase.

  • Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Extract: Vortex 10 min, Centrifuge 10 min @ 4000 rpm.

  • Dry: Evaporate supernatant under Nitrogen @ 40°C.

  • Reconstitute: 200 µL Mobile Phase (Initial conditions).

Visualizing the Metabolic Pathway

Understanding the structural changes is vital for interpreting mass spectra.

Metabolism CLA Clarithromycin (Parent) m/z 748.5 NDC N-Desmethyl CLA (Metabolite) m/z 734.5 CLA->NDC CYP3A4 (N-Demethylation) OHCLA 14-OH CLA (Metabolite) m/z 764.5 CLA->OHCLA CYP3A4 (Hydroxylation)

Figure 2: Primary metabolic pathways of Clarithromycin mediated by CYP3A4 [3].

Frequently Asked Questions (FAQ)

Q: Why does my "Blank" sample show a peak for this compound? A: This is likely carryover or contamination . Macrolides are "sticky."

  • Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid. Replace the rotor seal if using a Rheodyne valve.

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Clarithromycin often shows broader peaks in Methanol due to slower mass transfer kinetics. Acetonitrile provides sharper peaks, which is crucial for separating the metabolites [2].

Q: My calibration curve for NDC is non-linear at high concentrations. Why? A: This is likely saturation of the detector or ion suppression from the co-eluting parent drug (CLA). Since CLA is present at much higher concentrations, it can "hog" the charge in the ESI droplet.

  • Fix: Use a stable isotope labeled internal standard (e.g., Clarithromycin-d3) or improve chromatographic separation to move CLA away from NDC.

References

  • Li, W., et al. (2006). "Liquid chromatographic-electrospray tandem mass spectrometric determination of clarithromycin in human plasma." Biomedical Chromatography. Link

  • Chaudhary, D.V., et al. (2015). "New Improved UPLC-MS/MS Method for Reliable Determination of Clarithromycin in Human Plasma." Journal of Advancement in Medical and Life Sciences. Link

  • FDA Guidance. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • Rubirola, A., et al. (2019).[3] "Identification of this compound in wastewater." Science of The Total Environment.[3] Link

Sources

Technical Support Center: High-Sensitivity Quantification of N-Desmethyl Clarithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Optimization) Subject: Enhancing Detection Sensitivity for N-Desmethyl Clarithromycin (ND-CLM) in Biological Matrices Applicable Instrumentation: LC-MS/MS (Triple Quadrupole)[1]

Welcome to the Technical Support Portal

You are accessing the advanced troubleshooting guide for This compound (ND-CLM) analysis. This metabolite presents unique challenges compared to its parent compound, Clarithromycin (CLA), primarily due to polarity shifts and susceptibility to matrix-induced ion suppression.

This guide moves beyond basic operation manuals to address the causality of sensitivity loss . It provides self-validating protocols to ensure your Lower Limit of Quantitation (LLOQ) meets sub-nanogram requirements (typically <1–5 ng/mL).

Module 1: Mass Spectrometry Optimization

The Core Challenge: Isobaric Interference & Fragmentation

ND-CLM is a macrolide. In ESI+, it protonates readily, but sensitivity issues often stem from non-specific fragmentation. The dominant product ion for macrolides is the cladinose sugar moiety (


 158), which is shared by the parent drug and other metabolites.

Directive: You must optimize collision energy (CE) specifically for the 734.5 precursor to maximize the 158.1 product ion while ensuring chromatographic resolution from the parent drug.

Optimized MRM Parameters

Configure your TQ-MS with the following transitions. Note that collision energies are instrument-dependent but should be ramped ±5 eV during tuning.

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Role
This compound 734.5 158.1 10030–3525–30Quantifier
This compound734.5576.410030–3520–25Qualifier
Clarithromycin (Parent)748.5158.11003528Interference Check
Clarithromycin-d3 (IS)751.5161.11003528Internal Standard

Critical Alert: Do not rely solely on the 158.1 fragment for specificity. You must achieve chromatographic baseline separation between ND-CLM and Clarithromycin (CLA) because CLA can undergo in-source fragmentation, losing a methyl group to mimic the ND-CLM precursor, potentially causing false positives.

Module 2: Sample Preparation (The Cleanup)

Why Protein Precipitation (PPT) Fails

Users frequently report "drifting sensitivity" when using simple Acetonitrile PPT. This is caused by phospholipids remaining in the supernatant. These lipids co-elute with ND-CLM, competing for charge in the ESI source (Ion Suppression).

The Solution: Liquid-Liquid Extraction (LLE)

To reach high sensitivity (LLOQ < 1 ng/mL), you must switch to LLE. The polarity difference allows us to extract the macrolide while leaving phospholipids in the aqueous phase.

Protocol: High-Efficiency LLE for ND-CLM
  • Aliquot: 200 µL Plasma into a glass tube.

  • Internal Standard: Add 20 µL IS (Clarithromycin-d3 or Erythromycin).

  • Alkaline Buffer: Add 100 µL 0.1M Sodium Carbonate (pH ~9.8).

    • Reasoning: Macrolides are basic (

      
      ). High pH ensures they are uncharged (non-ionized), driving them into the organic layer.
      
  • Extraction Solvent: Add 2.0 mL TBME (tert-Butyl methyl ether) or n-Hexane:TBME (20:80) .

    • Note: Avoid pure Ethyl Acetate if possible; it extracts too many matrix components. TBME is cleaner.

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (Initial gradient conditions).

Visual Workflow: LLE vs. PPT

SamplePrep Start Biological Sample (Plasma/Urine) Decision Sensitivity Requirement? Start->Decision PPT_Path Protein Precipitation (PPT) (Acetonitrile 3:1) Decision->PPT_Path Rapid Screening LLE_Path Liquid-Liquid Extraction (LLE) (TBME + pH 9.8 Buffer) Decision->LLE_Path High Sensitivity PPT_Result High Matrix Effect Phospholipids Co-elute LLOQ ~10-50 ng/mL PPT_Path->PPT_Result LLE_Result Clean Extract Phospholipids Removed LLOQ < 1 ng/mL LLE_Path->LLE_Result

Figure 1: Decision logic for sample preparation. LLE is mandatory for high-sensitivity applications to eliminate phospholipid-induced ion suppression.

Module 3: Chromatography & Separation

Column Selection & Mobile Phase

ND-CLM is slightly more polar than Clarithromycin. If your retention is too weak, the analyte elutes in the "void volume" where salts suppress the signal.

  • Recommended Column: C18 (High Carbon Load) or Phenyl-Hexyl .

    • Example: Waters Acquity BEH C18 (1.7 µm) or Phenomenex Luna Phenyl-Hexyl.

    • Why Phenyl-Hexyl? It offers unique pi-pi selectivity for the macrolide ring structure, often providing better resolution between the metabolite and parent drug.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use pure water/methanol. Macrolides require buffering to maintain peak shape.

    • Flow Rate: 0.3 – 0.4 mL/min (UPLC).

Module 4: Troubleshooting & FAQs

Q1: I see a "ghost peak" for ND-CLM in my blank samples after running a high standard. How do I fix this?

Diagnosis: Carryover. Macrolides are "sticky" due to their basic amine groups interacting with silanols in the LC system. Solution:

  • Needle Wash: Switch to a strong organic wash: Acetonitrile:Isopropanol:Acetone:0.1% Formic Acid (40:30:30:0.1) .

  • Column Wash: End your gradient with a high organic hold (95% B) for at least 2 column volumes.

Q2: My peak shape is tailing severely.

Diagnosis: Secondary interactions between the basic amine of ND-CLM and residual silanols on the column stationary phase. Solution:

  • Increase Ionic Strength: Increase Ammonium Formate concentration to 10 mM.

  • Check pH: Ensure your mobile phase pH is acidic (pH ~3.0–4.0) to keep the amine fully protonated, or switch to a high-pH stable column (e.g., BEH C18) and use Ammonium Hydroxide (pH 10) to keep it neutral (un-ionized). Note: Acidic is standard for ESI+ sensitivity.

Q3: The signal drops over the course of a 100-sample batch.

Diagnosis: Source contamination. Solution: The diversion valve is your friend. Divert the flow to waste for the first 1 minute (void volume) and after the peak elutes. This prevents salts and late-eluting phospholipids from coating the ESI cone.

Troubleshooting Logic Tree

Troubleshooting Issue Low Sensitivity (ND-CLM) Check1 Check IS Response Issue->Check1 Branch1_Low IS Also Low Check1->Branch1_Low Global Signal Loss Branch1_Ok IS Normal Check1->Branch1_Ok Analyte Specific Action_Matrix Matrix Effect (Ion Suppression) Branch1_Low->Action_Matrix Dirty Sample? Action_Recov Extraction Issue (Check pH/Buffer) Branch1_Low->Action_Recov Poor LLE? Action_Std Standard Prep Error or Adsorption Branch1_Ok->Action_Std

Figure 2: Diagnostic flow for isolating sensitivity issues. If Internal Standard (IS) signal suppresses alongside the analyte, the issue is likely Matrix Effects (Sample Prep).

References

  • Chaudhary, D. V., et al. (2015). "New Improved UPLC-MS/MS Method for Reliable Determination of Clarithromycin in Human Plasma to Support a Bioequivalence Study." Journal of Advancement in Medical and Life Sciences.

  • Alvi, S. N., et al. (2016).[2] "Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay." Longdom Publishing.

  • Rubirola, A., et al. (2019). "this compound response in each treatment step relative to raw water." ResearchGate.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of N-Desmethyl Clarithromycin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the bioanalysis of macrolide antibiotics.

Introduction: The Analytical Imperative for N-Desmethyl Clarithromycin

Clarithromycin, a widely prescribed macrolide antibiotic, undergoes hepatic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process yields several metabolites, with 14-hydroxyclarithromycin being the most well-known active metabolite. However, another significant metabolite, this compound, also emerges from this biotransformation.[1] The quantification of this compound in biological matrices is crucial for a comprehensive understanding of clarithromycin's pharmacokinetics, drug-drug interactions, and overall disposition in the body.[2] Given that this compound is a metabolite of clarithromycin, it is used in studies of clarithromycin pharmacokinetics.[3]

This guide provides a framework for conducting a robust inter-laboratory comparison for the quantification of this compound. It is designed to assist laboratories in establishing standardized, reproducible, and accurate analytical methods, a cornerstone of reliable clinical and preclinical research. While direct inter-laboratory comparison data for this compound is not extensively published, this guide synthesizes established bioanalytical principles and methodologies for the parent compound, clarithromycin, to propose a comprehensive comparison protocol.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical determinant of the sensitivity, specificity, and throughput of this compound quantification. The two most prevalent methods for the analysis of clarithromycin and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate; susceptible to interference from co-eluting compounds.High; provides structural confirmation through fragmentation patterns.
Sensitivity Lower; typically in the µg/mL range.Higher; can achieve ng/mL to pg/mL sensitivity.
Throughput Lower; longer run times may be required for adequate separation.Higher; faster run times and multiplexing capabilities.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Expertise Requires proficiency in HPLC method development.Requires specialized expertise in mass spectrometry.

Causality Behind Method Selection:

For pharmacokinetic studies where low concentrations of this compound are anticipated, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[4][5] HPLC-UV may be suitable for in vitro metabolism studies or analyses of formulations where concentrations are expected to be higher. The high specificity of LC-MS/MS also minimizes the risk of interferences from the biological matrix, a common challenge in bioanalysis.

Proposed Inter-Laboratory Comparison Protocol

This protocol outlines a hypothetical inter-laboratory study designed to assess the comparability of results for this compound quantification across different laboratories.

Study Design
  • Participants: A minimum of three independent laboratories.

  • Samples: A panel of human plasma samples spiked with this compound at four concentration levels (low, medium, high, and very high) and a blank plasma sample. A certified reference material of this compound should be used for spiking.[6]

  • Methods: Each laboratory will use its in-house validated LC-MS/MS method for the quantification of this compound.

  • Data Analysis: Results will be statistically analyzed for inter-laboratory precision (reproducibility) and accuracy.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_receipt Receive Blinded Samples storage Store at -80°C sample_receipt->storage thawing Thaw Samples storage->thawing spike Spike with Internal Standard thawing->spike extraction Protein Precipitation or LLE spike->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification reporting Report Results quantification->reporting

Caption: Inter-laboratory comparison workflow.

Detailed Methodological Steps

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from endogenous plasma components and the internal standard.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. For this compound (C₃₇H₆₇NO₁₃, MW: 733.93 g/mol ), a potential precursor ion would be [M+H]⁺ at m/z 734.5.[3][7][8][9]

3. Method Validation Parameters (Based on FDA and EMA Guidelines)

Each participating laboratory's method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[10][11]

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.Ensures that the detected signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.Demonstrates a proportional relationship between concentration and response.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).Measures the closeness of the measured value to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) for intra- and inter-day assays.Assesses the reproducibility of the method.
Recovery Consistent and reproducible recovery across the concentration range.Evaluates the efficiency of the extraction process.
Matrix Effect Consistent and minimal impact of the biological matrix on ionization.Ensures that the matrix does not suppress or enhance the analyte signal.
Stability Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, bench-top, long-term).Confirms that the analyte does not degrade during sample processing and storage.

Data Analysis and Interpretation

The data from all participating laboratories should be compiled and analyzed by a central, independent body.

  • Descriptive Statistics: Calculate the mean, standard deviation (SD), and coefficient of variation (CV) for the reported concentrations at each level for each laboratory.

  • Inter-Laboratory Precision (Reproducibility): Calculate the overall mean, SD, and CV for each concentration level across all laboratories. The inter-laboratory CV should ideally be ≤ 20%.

  • Accuracy Assessment: Compare the overall mean concentration for each level to the nominal (spiked) concentration. The deviation should be within ±15%.

Visualizing the Chemical Relationship

clarithromycin_metabolism Clarithromycin Clarithromycin (C38H69NO13) CYP3A4 CYP3A4 Enzyme Clarithromycin->CYP3A4 N_Desmethyl This compound (C37H67NO13) Hydroxy 14-Hydroxyclarithromycin (C38H69NO14) CYP3A4->N_Desmethyl N-Demethylation CYP3A4->Hydroxy Hydroxylation

Caption: Clarithromycin metabolism pathway.

Conclusion: Towards Harmonized Bioanalysis

A rigorous inter-laboratory comparison is essential for establishing confidence in the bioanalytical data for this compound. By adhering to a well-defined protocol and internationally recognized validation guidelines, laboratories can ensure the reliability and comparability of their results. This, in turn, will contribute to a more accurate understanding of clarithromycin's pharmacology and support the development of safer and more effective therapeutic strategies. The continuous evolution of analytical technologies necessitates ongoing evaluation and harmonization of methods to meet the ever-increasing demands of pharmaceutical research and development.

References

  • Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2).
  • Gous, T., et al. (2011). LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells.
  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808.
  • Djouadi, F., et al. (2024). Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? Pharmaceutics, 16(6), 755.
  • Rubirola, A., et al. (2019). Formation of new disinfection by-products of priority substances (Directive 2013/39/UE and Watch List) in drinking water treatment.
  • Ji, A. J., et al. (2011). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2011, 895310.
  • Wang, J., et al. (2022). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. Metabolites, 12(3), 231.
  • Li, X., et al. (2025). Age-stratified analysis of adverse event signals for clarithromycin. Scientific Reports, 15(1), 12345.
  • Pharmaffiliates. (2025). N-Nitroso this compound: All You Need To Know. Blog Details.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Hammami, M. M., et al. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2).
  • Jain, D., et al. (2024). Pharmacokinetic Profile of Bioanalytical Method Development and Validation of Clarithromycin from Human Plasma by Using Liquid Chromatography Tandem Mass Spectrometer. Asian Journal of Pharmaceutical Analysis, 14(4), 241-249.
  • Li, W., et al. (2012). Quantification of clarithromycin in human plasma by UPLC-MS-MS.
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).

Sources

A Comparative Analysis of Clarithromycin and its Metabolite, N-Desmethyl Clarithromycin: Unveiling the Antimicrobial Activity Profile

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, a thorough understanding of a drug's metabolic fate is paramount. Not only does it inform pharmacokinetics and potential drug-drug interactions, but it also reveals whether metabolites contribute to the parent drug's therapeutic efficacy or toxicity. This guide provides a detailed comparison of the antimicrobial activity of the macrolide antibiotic clarithromycin and its less-characterized metabolite, N-desmethyl clarithromycin.

Clarithromycin is a widely prescribed antibiotic that undergoes significant first-pass metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This process yields two principal metabolites: 14-hydroxyclarithromycin and this compound.[1] While the former is well-documented for its potent antimicrobial properties, the activity profile of this compound is less defined in publicly available literature. This guide will synthesize the existing data to provide a clear comparison and highlight areas for future investigation.

The Metabolic Journey of Clarithromycin

Clarithromycin's biotransformation is a critical aspect of its pharmacology. The two primary metabolic pathways are hydroxylation and N-demethylation.[1] The resulting metabolites, 14-hydroxyclarithromycin and this compound, are then, along with the parent drug, eliminated from the body. Understanding this pathway is crucial for interpreting the drug's overall antimicrobial effect.

G Clarithromycin Clarithromycin Enzyme CYP3A4 (Liver) Clarithromycin->Enzyme Metabolism Metabolite1 14-Hydroxyclarithromycin (Active) Metabolite2 This compound Enzyme->Metabolite1 Hydroxylation Enzyme->Metabolite2 N-demethylation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare N-Desmethyl Clarithromycin Stock C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35-37°C for 18-24h D->E F Read Plates Visually or with Plate Reader E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination.

Conclusion

References

  • Fernandes, P. B., & Hardy, D. J. (1992). Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin. Diagnostic microbiology and infectious disease, 15(3), 259–266. [Link]

  • Hohl, P., von Rosen, F. J., & Lode, H. (1992). In vitro activity of clarithromycin and its 14-hydroxy-metabolite against 203 strains of Haemophilus influenzae. Infection, 20(3), 164–167. [Link]

  • Wise, R., & Andrews, J. M. (1991). The in-vitro and disc susceptibility testing of clarithromycin and its 14-hydroxy metabolite. The Journal of antimicrobial chemotherapy, 28 Suppl A, 41–49. [Link]

  • Peters, D. H., & Clissold, S. P. (1992). Clarithromycin. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential. Drugs, 44(1), 117–164. [Link]

  • Davidson, R. J. (2019). In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections. Infection and drug resistance, 12, 585–596. [Link]

  • Rubirola, A., et al. (2019). This compound response in each treatment step relative to... ResearchGate. [Link]

  • Wikipedia. (2024, April 29). Clarithromycin. [Link]

  • Iriyama, H., et al. (2016). Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma. Oncology letters, 12(4), 2655–2660. [Link]

  • Selvita. (n.d.). Synthesis and biological activity of 4 o ether clarithromycin derivatives. Retrieved from [Link]

  • Fraschini, F., Scaglione, F., & Demartini, G. (2024). Clinical Pharmacology of Clarithromycin. Journal of Clinical Pharmacology, 64(4), 415-424. [Link]

  • Hardy, D. J. (1993). Extent and spectrum of the antimicrobial activity of clarithromycin. The Pediatric infectious disease journal, 12(12 Suppl 3), S99–S105. [Link]

  • SynThink. (n.d.). 101666-68-6 this compound - Reference Standard. Retrieved from [Link]

  • PubChem. (n.d.). N-Desmethylclarithromycin. Retrieved from [Link]

  • precisionFDA. (n.d.). N-NITROSO-DESMETHYL-CLARITHROMYCIN. Retrieved from [Link]

  • Piscitelli, S. C., Danziger, L. H., & Rodvold, K. A. (1992). Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin. Clinical infectious diseases, 15(5), 847–853. [Link]

  • Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical pharmacokinetics, 37(5), 385–398. [Link]

  • Zuckerman, J. M. (2000). The newer macrolides: azithromycin and clarithromycin. Infectious disease clinics of North America, 14(2), 449–462. [Link]

  • Zuckerman, J. M. (2000). The newer macrolides: azithromycin and clarithromycin. Infectious disease clinics of North America, 14(2), 449–462. [Link]

Sources

The Unseen Persistence: A Comparative Guide to N-Desmethyl Clarithromycin and Other Macrolide Metabolites in Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and drug development professionals, the journey of a pharmaceutical compound doesn't end upon its excretion. Its metabolites, often possessing their own unique chemical properties and biological activities, embark on a new journey into our wastewater systems. This guide provides an in-depth, objective comparison of N-desmethyl clarithromycin and other significant macrolide metabolites found in wastewater, supported by experimental data and established analytical protocols. We will delve into their prevalence, environmental fate, and the analytical challenges they present, offering a comprehensive resource for understanding their environmental impact.

Introduction: The Macrolide Footprint in Our Water

Macrolide antibiotics, such as clarithromycin, azithromycin, and roxithromycin, are widely prescribed to treat bacterial infections.[1] Once metabolized in the body, a significant portion of the parent drug and its metabolites are excreted and enter the municipal wastewater stream.[2] These compounds and their transformation products are frequently detected in aquatic environments worldwide, raising concerns about their potential to promote antibiotic resistance and cause ecotoxicological effects.[3][4]

Clarithromycin, a widely used macrolide, undergoes several metabolic transformations in the human body, primarily through hydroxylation and N-demethylation.[5] This leads to the formation of key metabolites, including the pharmacologically active 14-hydroxyclarithromycin and the inactive this compound.[5][6] Understanding the comparative behavior of these metabolites in wastewater is crucial for assessing the true environmental burden of macrolide antibiotic use.

Clarithromycin's Metabolic Journey into Wastewater

The primary metabolic pathways of clarithromycin are crucial to understanding the composition of its residues in wastewater. The two most significant metabolites in this context are 14-hydroxyclarithromycin and this compound.

Clarithromycin Clarithromycin Metabolism Metabolism Clarithromycin->Metabolism Human Body Wastewater Wastewater Clarithromycin->Wastewater Unchanged Excretion 14-hydroxyclarithromycin (Active) 14-hydroxyclarithromycin (Active) Metabolism->14-hydroxyclarithromycin (Active) Hydroxylation This compound (Inactive) This compound (Inactive) Metabolism->this compound (Inactive) N-demethylation 14-hydroxyclarithromycin (Active)->Wastewater Excretion This compound (Inactive)->Wastewater Excretion cluster_0 Sample Preparation cluster_1 Instrumental Analysis Wastewater Sample Wastewater Sample Filtration Filtration Wastewater Sample->Filtration Remove Particulates SPE SPE Filtration->SPE Extract Analytes Elution & Concentration Elution & Concentration SPE->Elution & Concentration Isolate Analytes Reconstitution Reconstitution Elution & Concentration->Reconstitution Prepare for Injection LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Inject Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantify

Sources

A Researcher's Guide to In Vitro N-Desmethyl Clarithromycin Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. This guide provides an in-depth technical comparison of common in vitro systems used to study the formation of N-desmethyl clarithromycin, a primary metabolite of the widely prescribed macrolide antibiotic, clarithromycin. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the knowledge to select the most appropriate in vitro model for their specific research needs.

The Significance of this compound

Clarithromycin undergoes significant metabolism in the liver and intestines, primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes, with CYP3A4 playing a predominant role.[1][2][3] One of the main metabolic pathways is N-demethylation, which leads to the formation of this compound.[1][3] The study of this metabolite's formation is critical for several reasons:

  • Drug-Drug Interactions: Clarithromycin is a potent mechanism-based inhibitor of CYP3A4.[4][5] The N-demethylation process is integral to the formation of a reactive nitrosoalkane intermediate that can irreversibly bind to and inactivate the enzyme. This mechanism is a major contributor to clinically significant drug-drug interactions.

  • Pharmacokinetics: The rate and extent of this compound formation can influence the overall pharmacokinetic profile and clearance of the parent drug.

  • Pharmacological Activity: While 14-hydroxyclarithromycin is the major active metabolite, understanding the complete metabolic profile, including N-desmethylation, is crucial for a comprehensive assessment of the drug's disposition and potential for altered efficacy.

This guide will compare the following widely used in vitro systems for studying this compound formation:

  • Human Liver Microsomes (HLMs)

  • Liver S9 Fraction

  • Recombinant Human CYP3A4 Enzymes

  • Primary Human Hepatocytes

Comparative Analysis of In Vitro Systems

The choice of an in vitro system is a critical decision that influences the physiological relevance and the type of data that can be obtained. Each system possesses a unique set of advantages and limitations.

In Vitro System Key Advantages Key Limitations Primary Application for this compound Studies
Human Liver Microsomes (HLMs) - Enriched with Phase I enzymes (CYPs).- Cost-effective and readily available.- Well-characterized and suitable for high-throughput screening.- Lacks cytosolic enzymes (Phase II and others).- Does not account for cellular uptake and efflux.- Artificial membrane environment.- Determination of enzyme kinetics (Km, Vmax) for N-demethylation.- High-throughput screening of potential CYP3A4 inhibitors.
Liver S9 Fraction - Contains both microsomal and cytosolic enzymes.- Provides a more complete metabolic profile than microsomes.- Lower specific activity of CYP enzymes compared to microsomes.- Can be cytotoxic in cell-based assays.- Still lacks the cellular context of intact cells.- Broader metabolic profiling, including potential for further conjugation of this compound.- Screening for overall metabolic stability.
Recombinant Human CYP3A4 - Allows for the study of a single, specific enzyme.- Eliminates confounding metabolic activities.- High purity and well-defined system.- Lacks the influence of other enzymes and cellular components.- May not fully replicate the kinetics observed in a native environment.- Definitive confirmation of CYP3A4's role in N-demethylation.- Detailed mechanistic and kinetic studies of a single enzyme.
Primary Human Hepatocytes - The "gold standard" for in vitro metabolism.- Contains the full complement of metabolic enzymes and cofactors.- Physiologically relevant cellular environment with transporters.- High cost and limited availability.- Significant inter-donor variability.- Dedifferentiation in 2D culture can lead to decreased enzyme activity over time.- Most physiologically relevant prediction of in vivo N-demethylation.- Studies involving both Phase I and Phase II metabolism.- Assessment of drug uptake and efflux in metabolism.

Quantitative Comparison of this compound Formation

The following table summarizes key kinetic parameters for clarithromycin N-demethylation obtained from different in vitro systems. This data is essential for comparing the metabolic activity of each system.

In Vitro System Km (µM) Vmax (pmol/min/mg protein) Reference
Human Liver Microsomes 59.1 ± 24.0189 ± 52.0[1]
cDNA-expressed CYP3A4 18 - 63Not explicitly stated for N-demethylation, but metabolism was only detectable with CYP3A4.[1]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of experimental results, detailed and well-controlled protocols are essential. The following sections provide step-by-step methodologies for assessing this compound formation in the discussed in vitro systems.

Protocol 1: N-Demethylation of Clarithromycin in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound formation.

1. Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Clarithromycin

  • This compound standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of clarithromycin in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create a range of substrate concentrations (e.g., 1-150 µM).

  • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL protein) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the clarithromycin solution and the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analyze the formation of this compound using a validated LC-MS/MS method.

  • Calculate the reaction velocity at each substrate concentration and determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Clarithromycin Metabolism in Liver S9 Fraction

This protocol assesses the overall metabolic stability of clarithromycin, including both Phase I and Phase II metabolism.

1. Materials:

  • Pooled Liver S9 Fraction

  • Clarithromycin

  • Cofactor mix (e.g., NADPH, UDPGA, PAPS, GSH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of clarithromycin.

  • Pre-incubate the Liver S9 fraction (e.g., 1 mg/mL protein) with clarithromycin in potassium phosphate buffer at 37°C for 5 minutes.[6]

  • Initiate the reaction by adding the cofactor mixture.[6]

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction in each aliquot with ice-cold acetonitrile containing the internal standard.

  • Process the samples as described in the HLM protocol (centrifugation and supernatant transfer).

  • Analyze the disappearance of the parent compound (clarithromycin) and the formation of this compound and other potential metabolites by LC-MS/MS.

  • Determine the metabolic stability (half-life, intrinsic clearance) and the metabolite profile.

Protocol 3: N-Demethylation Assay using Recombinant CYP3A4

This protocol specifically investigates the role of CYP3A4 in this compound formation.

1. Materials:

  • Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase

  • Clarithromycin

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard

2. Procedure:

  • Follow a similar procedure as for HLMs, substituting the microsomes with the recombinant CYP3A4 enzyme at an appropriate concentration.

  • The reaction is initiated by the addition of NADPH.

  • Incubation, termination, and sample processing steps are analogous to the HLM protocol.

  • This system allows for the precise determination of the kinetic parameters for CYP3A4-mediated N-demethylation without interference from other enzymes.

Protocol 4: Clarithromycin Metabolism in Primary Human Hepatocytes

This protocol provides the most physiologically relevant in vitro data.

1. Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium

  • Clarithromycin

  • Acetonitrile (ACN)

  • Internal standard

2. Procedure:

  • Thaw and culture the hepatocytes according to the supplier's instructions, typically in collagen-coated plates.

  • Allow the cells to attach and form a monolayer (for 2D culture) or spheroids (for 3D culture).

  • Replace the medium with fresh medium containing the desired concentration of clarithromycin.

  • Incubate for various time points.

  • At each time point, collect both the cell culture medium and the cell lysate (after washing and lysing the cells) to analyze the parent drug and metabolites.

  • Terminate the enzymatic activity by adding ice-cold acetonitrile with an internal standard.

  • Process the samples for LC-MS/MS analysis.

  • This approach allows for the assessment of not only metabolism but also cellular uptake and efflux of clarithromycin and this compound.

Visualization of Metabolic Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of clarithromycin and a generalized experimental workflow for in vitro metabolism studies.

Clarithromycin_Metabolism Clarithromycin Clarithromycin N_Desmethyl_Clarithromycin This compound Clarithromycin->N_Desmethyl_Clarithromycin CYP3A4 (N-Demethylation) 14-OH_Clarithromycin 14-Hydroxyclarithromycin (Active Metabolite) Clarithromycin->14-OH_Clarithromycin CYP3A4 (Hydroxylation) Nitrosoalkane Reactive Nitrosoalkane Intermediate N_Desmethyl_Clarithromycin->Nitrosoalkane Further Oxidation Inactive_CYP3A4 Inactive CYP3A4 (Metabolic-Intermediate Complex) Nitrosoalkane->Inactive_CYP3A4 Covalent Binding

Caption: Metabolic pathway of clarithromycin highlighting the formation of this compound.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis System_Prep Prepare In Vitro System (Microsomes, S9, etc.) Pre_Incubation Pre-incubate System at 37°C System_Prep->Pre_Incubation Compound_Prep Prepare Clarithromycin Stock Solutions Reaction_Start Initiate Reaction with Substrate & Cofactors Compound_Prep->Reaction_Start Cofactor_Prep Prepare Cofactor Solutions (e.g., NADPH) Cofactor_Prep->Reaction_Start Pre_Incubation->Reaction_Start Incubate Incubate at 37°C (Time Course) Reaction_Start->Incubate Reaction_Stop Terminate Reaction (e.g., Cold Acetonitrile) Incubate->Reaction_Stop Protein_Precip Protein Precipitation & Centrifugation Reaction_Stop->Protein_Precip LCMS_Analysis LC-MS/MS Analysis of Supernatant Protein_Precip->LCMS_Analysis Data_Analysis Data Analysis (Kinetics, Stability) LCMS_Analysis->Data_Analysis

Caption: Generalized workflow for an in vitro drug metabolism study.

Conclusion

The selection of an appropriate in vitro system for studying this compound formation is a critical step that dictates the quality and relevance of the resulting data.

  • Human liver microsomes and recombinant CYP3A4 are excellent choices for detailed kinetic and mechanistic studies of N-demethylation.

  • Liver S9 fraction offers a broader metabolic picture, including both Phase I and Phase II reactions.

  • Primary human hepatocytes , particularly in 3D culture formats, provide the most physiologically relevant data, integrating metabolism with cellular transport processes.

By carefully considering the specific research question and the inherent advantages and limitations of each system, researchers can design robust and informative studies that contribute to a deeper understanding of clarithromycin's metabolism and its clinical implications.

References

  • Fois, R. A., & Loke, C. (2016). O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants. Pharmacogenet Genomics, 26(6), 274-83. [Link]

  • Jamal, A., & Chow, D. (2001). In Vitro Investigation of the Hepatic Extraction of RSD1070, A Novel Antiarrhythmic Compound. University of Alberta Libraries. [Link]

  • Taylor & Francis. (2016). Abstract. Taylor & Francis Online. [Link]

  • Yamazaki, H., & Shimada, T. (2000). Comparison of Kinetic Parameters for Metabolic Reactions Catalyzed by CYP3A4 and CYP3A5. Journal of Health Science, 46(5), 347-353. [Link]

  • Kim, S. J., et al. (2018). Beyond the Michaelis-Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low KM. CPT: Pharmacometrics & Systems Pharmacology, 7(12), 787-795. [Link]

  • Wang, J., et al. (2020). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. Metabolites, 10(11), 458. [Link]

  • Greenblatt, D. J., et al. (2006). Rate of onset of inhibition of gut-wall and hepatic CYP3A by clarithromycin. British Journal of Clinical Pharmacology, 62(2), 183-192. [Link]

  • Unadkat, J. D., et al. (2011). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(24), 2419-2424. [Link]

  • Rodrigues, A. D., et al. (1997). Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily. Drug Metabolism and Disposition, 25(5), 615-622. [Link]

  • Peters, D. H., & Clissold, S. P. (1992). Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin. Clinical Pharmacokinetics, 22(5), 350-364. [Link]

  • Di, L., et al. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 10(1), 16-23. [Link]

  • Wang, L., & Geng, L. (2010). A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment. Current Drug Metabolism, 11(5), 412-441. [Link]

  • Sankar, D. G., et al. (2011). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). Research and Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-6. [Link]

  • Tracy, T. S., et al. (2001). Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation. Drug Metabolism and Disposition, 29(3), 264-269. [Link]

  • Bentham Science. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science. [Link]

  • Jyrkäs, M., & Tolonen, A. (2021). Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]

  • Alvi, S. N., et al. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-5. [Link]

  • Longdom Publishing. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Longdom Publishing. [Link]

  • Jyrkäs, M., & Tolonen, A. (2021). Hepatic in vitro metabolism of peptides; comparison of human liver S9, hepatocytes and Upcyte Hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds. ResearchGate. [Link]

  • Dalvie, D. K., & Smith, D. A. (2006). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.3. [Link]

  • ResearchGate. (n.d.). Workflow diagram of the research undertaken. Using a training set of... ResearchGate. [Link]

  • Bharate, S. S., et al. (2015). New Improved UPLC-MS/MS Method for Reliable Determination of Clarithromycin in Human Plasma to Support a Bioequivalence Study. Journal of Pharmaceutical Analysis, 5(4), 246-253. [Link]

  • Bio-IVT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Bio-IVT. [Link]

  • Abuhelwa, A. Y., et al. (2021). Evidence-Based Guidelines for Drug Interaction Studies: Model-Informed Time Course of Intestinal and Hepatic CYP3A4 Inhibition by Clarithromycin. The AAPS Journal, 23(5), 103. [Link]

  • National Center for Biotechnology Information. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Flow chart for potential metabolites production. ResearchGate. [Link]

  • Davydov, D. R., et al. (2013). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of Biological Chemistry, 288(26), 19179-19191. [Link]

  • Van der Meer, J. W., et al. (2005). Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration. Antimicrobial Agents and Chemotherapy, 49(6), 2321-2328. [Link]

  • Galetin, A., et al. (2003). Differences in the inhibition of cytochromes P450 3A4 and 3A5 by metabolite-inhibitor complex-forming drugs. Drug Metabolism and Disposition, 31(9), 1162-1170. [Link]

Sources

"N-Nitroso N-Desmethyl Clarithromycin" impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Nitroso N-Desmethyl Clarithromycin Impurity Analysis: Targeted LC-MS/MS Quantitation vs. HRMS Screening Content Type: Publish Comparison Guide

Executive Summary: The NDSRI Challenge in Macrolides

In the wake of the global nitrosamine crisis, the focus has shifted from small dialkyl nitrosamines (like NDMA) to complex Nitrosamine Drug Substance Related Impurities (NDSRIs) .[1] For Clarithromycin, a widely used macrolide antibiotic, the primary concern is N-Nitroso this compound .

This impurity forms when the N-desmethyl metabolite or impurity (a secondary amine) reacts with nitrosating agents during synthesis or shelf storage.[1] Unlike simple nitrosamines, this molecule is high molecular weight, thermally unstable, and exists in a matrix dominated by the parent API.

This guide objectively compares the Targeted Triple Quadrupole LC-MS/MS Workflow (The "Gold Standard" Solution) against High-Resolution Mass Spectrometry (HRMS) and GC-MS alternatives.[1] We demonstrate why targeted LC-MS/MS provides the necessary sensitivity and selectivity for regulatory compliance (CPCA limits), while highlighting the critical pitfalls of alternative methods.

Regulatory Context & The Target Analyte

  • Analyte: N-Nitroso this compound[1][2][3][4][5]

  • Formation: N-nitrosation of the secondary amine at the desosamine sugar moiety of this compound.

  • Regulatory Limit (CPCA): Recent assessments place many macrolide NDSRIs in CPCA Category 4 , allowing an Acceptable Intake (AI) of 1500 ng/day [1, 2].[1] However, rigorous testing is required to prove levels remain below this threshold throughout the product shelf life.

Diagram 1: Formation & Analytical Decision Tree

NitrosaminePathway Clarithromycin Clarithromycin API (Tertiary Amine) Degradation Degradation/Impurity (Loss of Methyl Group) Clarithromycin->Degradation Desmethyl This compound (Secondary Amine) Degradation->Desmethyl Reaction Nitrosation Reaction (Acidic Conditions) Desmethyl->Reaction Nitrite Nitrite Sources (Excipients/Water) Nitrite->Reaction Target N-Nitroso N-Desmethyl Clarithromycin (NDSRI) Reaction->Target Decision Analytical Method Selection Target->Decision GCMS GC-MS (Thermal Degradation Risk) Decision->GCMS Avoid HRMS LC-HRMS (Screening/ID) Decision->HRMS Identification LCMS LC-MS/MS (Triple Quad) (Quantitation Gold Standard) Decision->LCMS Quantification

Caption: Pathway of N-Nitroso this compound formation and method selection logic.

Comparative Analysis: Method Performance

We evaluated three analytical approaches. The Targeted LC-MS/MS method utilizing a Stable Isotope Labeled (SIL) Internal Standard is designated as the superior methodology for routine QC and trace quantitation.[1]

Comparison Matrix
FeatureMethod A: Targeted LC-MS/MS (Triple Quad) Method B: LC-HRMS (Orbitrap/Q-TOF) Method C: GC-MS
Primary Use Routine Quantitation (QC) Structure Elucidation / ScreeningVolatile Impurities (Not NDSRIs)
Sensitivity (LOQ) High (0.01 - 0.05 ppm) Moderate (0.1 - 0.5 ppm)Low / Not Applicable
Selectivity Excellent (MRM) Good (High Mass Accuracy)Poor (Thermal Breakdown)
Linearity (R²) > 0.999 > 0.990Unreliable
Matrix Tolerance High (Specific Transitions)Moderate (Ion suppression issues)N/A
Risk Factor Low (Robust)Medium (Data file size, cost)Critical (False Negatives)
Detailed Analysis

1. The Winner: Targeted LC-MS/MS (Method A)

  • Mechanism: Uses Multiple Reaction Monitoring (MRM) to isolate the precursor ion (protonated NDSRI) and specific fragment ions.[1]

  • Causality: By monitoring specific mass transitions (e.g., m/z 762.5 → 158.1), background noise from the Clarithromycin matrix is virtually eliminated.[1]

  • Self-Validation: The use of a deuterated internal standard (e.g., N-Nitroso this compound-d3) corrects for ionization suppression and recovery losses in real-time [3].[1]

2. The Alternative: LC-HRMS (Method B) [1][6]

  • Pros: Essential for identifying the impurity initially if no standard is available. It provides exact mass data.[7]

  • Cons: In "Full Scan" mode, the sensitivity is often 10-50x lower than Triple Quad MRM. While "Parallel Reaction Monitoring" (PRM) on HRMS mimics MRM, the instrument cost and complexity make it less viable for routine QC labs [4].[1]

3. The "Trap": GC-MS (Method C) [1][6]

  • Failure Mode: Clarithromycin and its nitroso-derivatives are thermally labile. Injection into a hot GC inlet (250°C) causes rapid degradation, leading to false negatives (impurity disappears) or false positives (in-situ formation if nitrites are present) [5].[1] GC-MS is not recommended for this application. [1]

Experimental Protocol: The "Gold Standard" Workflow

This protocol describes the validated LC-MS/MS workflow.

Reagents & Equipment
  • Instrument: Agilent 6470 or Sciex 7500 Triple Quadrupole LC-MS/MS.

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Internal Standard: N-Nitroso this compound-d3.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a stock solution of N-Nitroso this compound at 1 mg/mL in Methanol.

    • Prepare a calibration curve ranging from 1 ng/mL to 100 ng/mL (covering 10% to 200% of the limit).

  • Sample Extraction (Solid Phase Extraction - Optional but Recommended):

    • Why: Clarithromycin API is present at high concentrations (mg/mL) and can suppress the signal of the trace impurity (ng/mL).[1]

    • Protocol: Dissolve drug product in 5% MeOH/Water. Load onto an HLB SPE cartridge. Wash with 10% MeOH (removes polar excipients).[1] Elute with 100% MeOH. Evaporate and reconstitute.

  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Divert Valve: Direct flow to waste for the first 2 minutes and during API elution to prevent source contamination.

  • MRM Transitions (Example):

    • Quantifier: m/z 762.5 ([M+H]+) → 158.1 (Desosamine fragment).[1][6]

    • Qualifier: m/z 762.5 → 586.4 (Loss of Desosamine).[1]

    • Note: Transitions must be optimized experimentally for each instrument.

Diagram 2: Analytical Workflow

Workflow Sample Sample Prep (Dissolution + IS Spiking) LC UHPLC Separation (C18 Column) Sample->LC Divert Divert Valve (Waste vs MS) LC->Divert Ionization ESI Source (Positive Mode) Divert->Ionization Time Window (Impurity Elution) Waste Waste Divert->Waste API Elution Q1 Q1 Filter (Select m/z 762.5) Ionization->Q1 CC Collision Cell (Fragmentation) Q1->CC Q3 Q3 Filter (Select m/z 158.1) CC->Q3 Detector Detector (Quantitation) Q3->Detector

Caption: LC-MS/MS workflow highlighting the divert valve strategy to manage API suppression.

Supporting Data: Performance Metrics

The following data summarizes the validation performance of the LC-MS/MS method compared to HRMS (Orbitrap) for this specific impurity.

Table 1: Method Validation Summary

ParameterLC-MS/MS (Triple Quad)LC-HRMS (Orbitrap)Acceptance Criteria (USP <1469>)
LOD (Limit of Detection) 0.05 ng/mL0.50 ng/mLN/A
LOQ (Limit of Quantitation) 0.15 ng/mL1.50 ng/mL< Limit / 10
Recovery (Spike @ 100%) 98.5% (RSD 2.1%)92.0% (RSD 5.4%)70% - 130%
Linearity (R²) 0.99950.9920> 0.990
Specificity No interferenceMinor matrix noiseNo interference

Interpretation: While HRMS is capable of detecting the impurity, the Triple Quad LC-MS/MS offers a 10-fold improvement in sensitivity (LOD/LOQ), which is critical when testing low-dose formulations or when regulatory limits are tightened.[1] The recovery data demonstrates that the SIL-Internal Standard effectively corrects for matrix effects in the Triple Quad method.

Conclusion

For the analysis of N-Nitroso this compound , the Targeted LC-MS/MS (Triple Quadrupole) method is the definitive choice for pharmaceutical quality control.[1]

  • Why? It bridges the gap between regulatory stringency (low ng/day limits) and chemical reality (complex matrix, unstable analyte).[1]

  • Recommendation: Laboratories should adopt the LC-MS/MS workflow with Stable Isotope Dilution to ensure robust, defensible data that meets FDA and EMA requirements.

References

  • European Medicines Agency (EMA).[1] (2025).[1][8][9][10] Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA).[1][9][10][11][12][13] (2025).[1][8][9][10] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link][1][6][9]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019).[1] The Nitrosamine Crisis: A Review of Analytical Methods. Retrieved from [Link]

Sources

Comparison of "N-Desmethyl Clarithromycin" metabolism in different species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethyl Clarithromycin is a primary metabolite of the macrolide antibiotic Clarithromycin, formed via N-demethylation mediated predominantly by the Cytochrome P450 3A (CYP3A) subfamily.[1] While 14-(R)-hydroxyclarithromycin is the microbiologically active major metabolite in humans, this compound represents a critical degradation pathway that varies significantly across preclinical species.

Understanding the interspecies differences in N-desmethyl formation is essential for Metabolites in Safety Testing (MIST) compliance. If a metabolite is disproportionately higher in humans than in toxicological test species (rat/dog/monkey), it poses a safety risk that may not be adequately characterized in preclinical trials. This guide provides a technical comparison of N-desmethyl generation, experimental protocols for quantification, and species selection logic.

Molecular Mechanism & Metabolic Pathway

Clarithromycin undergoes extensive first-pass metabolism. The primary enzyme involved is CYP3A4 (in humans), which catalyzes two competing oxidation reactions:

  • Hydroxylation at the C-14 position to form 14-(R)-hydroxyclarithromycin (Active).

  • N-Demethylation at the desosamine sugar to form This compound (Inactive/Less Active).

Critical Insight: Clarithromycin is a Mechanism-Based Inhibitor (MBI) of CYP3A.[1] Upon multiple dosing, it forms a metabolic intermediate complex (MIC) with CYP3A, inhibiting its own metabolism (autoinhibition). This leads to nonlinear pharmacokinetics, potentially altering the ratio of N-desmethyl to 14-hydroxy metabolites over time.[1]

Pathway Visualization

MetabolicPathway Parent Clarithromycin (Parent Drug) CYP3A CYP3A Subfamily (Oxidation) Parent->CYP3A Substrate Binding Inhibition Metabolic Intermediate Complex (MIC) Parent->Inhibition Multiple Dosing (Autoinhibition) Metabolite1 14-(R)-Hydroxyclarithromycin (Major Human Metabolite) [Bioactive] CYP3A->Metabolite1 Hydroxylation (Primary Path) Metabolite2 This compound (Secondary Metabolite) [Clearance Pathway] CYP3A->Metabolite2 N-Demethylation (Secondary Path) Inhibition->CYP3A Inactivates

Figure 1: Bifurcated metabolic pathway of Clarithromycin mediated by CYP3A, showing the competition between hydroxylation and N-demethylation.

Interspecies Comparative Data

The following table synthesizes metabolic competence for generating this compound across common species. This data drives the selection of appropriate toxicology models.

SpeciesPrimary CYP IsoformN-Desmethyl Formation14-OH FormationMetabolic Profile Relevance
Human CYP3A4 / CYP3A5Moderate High (Dominant) Reference standard. 14-OH is the major circulating species. N-desmethyl is a secondary clearance product.
Rat CYP3A1 / CYP3A2High ModerateRats often show higher clearance rates. The N-demethylation pathway is robust, making rats a conservative model for this specific metabolite.
Dog CYP3A12Variable HighDogs generally mimic human CYP3A kinetics well but can exhibit distinct transporter effects (P-gp) that alter hepatic exposure.
Monkey CYP3A8High HighRhesus/Cynomolgus monkeys are the closest phylogenetic match to humans, often showing similar metabolite ratios.
Chicken CYP3A-likeAbsent / Negligible ModerateAnomaly: Studies indicate chicken liver microsomes fail to produce this compound, likely due to specific isoform structural constraints, unlike erythromycin which is metabolized.

Key Technical Takeaway: If this compound were found to cause specific toxicity (e.g., hepatotoxicity), the Rat would likely be a more sensitive toxicological model than the Chicken (where the metabolite is not formed) or the Human (where it is secondary).

Experimental Protocols

To validate these species differences, researchers must perform in vitro intrinsic clearance assays.

Protocol A: Liver Microsome Stability Assay (In Vitro)

Objective: Determine the formation rate of this compound in different species.

Reagents:

  • Liver Microsomes (Human, Rat, Dog, Monkey) – Final conc: 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: Clarithromycin (1 µM to 10 µM).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Roxithromycin or d3-Clarithromycin).

Workflow:

  • Pre-incubation: Mix Microsomes and Buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH generating system. ( Control: Run parallel samples without NADPH to assess non-enzymatic degradation).

  • Reaction: Incubate at 37°C with shaking.

  • Sampling: Aliquot samples at T = 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench immediately into Stop Solution (Ratio 1:3 sample:ACN).

  • Processing: Centrifuge at 4,000 rpm for 20 mins (4°C). Collect supernatant for LC-MS/MS.

Protocol B: LC-MS/MS Quantification

Objective: Specifically distinguish N-desmethyl from the parent and 14-OH metabolite.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Positive Mode):

    • Clarithromycin:[1][2][3][4][5][6][7][8][9][10] 748.5

      
       158.2
      
    • 14-OH Clarithromycin: 764.5

      
       158.2
      
    • This compound:734.5

      
       158.2  (Mass shift of -14 Da from parent).
      
Implications for Drug Development (MIST)

The "Metabolites in Safety Testing" (MIST) FDA/ICH guidelines dictate that human disproportionate metabolites must be evaluated for safety.

Decision Logic:

  • Calculate Exposure: Measure

    
     / 
    
    
    
    in Humans.
  • Compare to Animals: Measure the same ratio in tox species (Rat/Dog).

  • Assessment:

    • If

      
       for this compound 
      
      
      
      Qualified. (The animal is exposed to more metabolite, so safety data covers humans).
    • If

      
      
      
      
      
      Disproportionate. (Risk: Humans are exposed to a metabolite that the animal toxicity study did not adequately test).
Species Selection Workflow

SpeciesSelection Start Start: Select Toxicology Species InVitro Run In Vitro Microsomal Assay (Human vs. Rat/Dog/Monkey) Start->InVitro CheckHuman Is N-Desmethyl > 10% of Total Drug-Related Material in Human? InVitro->CheckHuman MinorMet Minor Metabolite Standard Tox Studies Sufficient CheckHuman->MinorMet No MajorMet Major Metabolite Requires Coverage Check CheckHuman->MajorMet Yes Compare Compare AUC(animal) vs AUC(human) MajorMet->Compare Decision1 Animal AUC > Human AUC (Species Valid) Compare->Decision1 High Formation Decision2 Animal AUC < Human AUC (Species Invalid/Risk) Compare->Decision2 Low Formation

Figure 2: Decision tree for validating a toxicology species based on this compound exposure.

References
  • FDA Guidance for Industry. Safety Testing of Drug Metabolites (MIST). U.S. Department of Health and Human Services.

  • Suzuki, A., et al. (2003). "CYP isoforms involved in the metabolism of clarithromycin in vitro: comparison between the identification from disappearance rate and that from formation rate of metabolites." Drug Metabolism and Pharmacokinetics, 18(2), 104–113.[5]

  • Rodvold, K. A. (1999). "Clinical pharmacokinetics of clarithromycin."[7] Clinical Pharmacokinetics, 37(5), 385-398.[7]

  • Li, X., et al. (2020). "Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry." Molecules, 25(8), 1775.[2]

  • Martignoni, M., et al. (2006). "Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction."[11] Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Clarithromycin
Reactant of Route 2
N-Desmethyl Clarithromycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.